2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO4/c11-8-2-1-6(5-7(8)9(13)14)12-3-4-16-10(12)15/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCDMXXTXDWUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of CAS 146685-96-9 for Advanced Research
This guide provides a comprehensive overview of the physicochemical properties of the fluorinated polymer identified by CAS number 146685-96-9, chemically described as "1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd.". This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this material for its application in their respective fields. The structure of this guide is designed to provide a logical flow from fundamental identification to detailed analytical methodologies, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Chemical Identity
CAS 146685-96-9 identifies a complex polymer derived from the oxidized polymerization of 1,1,2,3,3,3-hexafluoro-1-propene. Unlike small molecules with a discrete and uniform structure, this substance is a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials), meaning its properties can vary depending on the manufacturing process. It is a type of fluoropolymer, a class of materials known for their high resistance to solvents, acids, and bases, as well as their excellent thermal stability.[1] These polymers are often used in applications requiring high-performance lubrication and chemical inertness.[2]
The polymeric nature of CAS 146685-96-9 dictates that its characterization goes beyond simple melting and boiling points, extending to properties like molecular weight distribution, monomer composition, and end-group analysis. Understanding these characteristics is paramount for predicting its behavior in various applications.
Core Physicochemical Properties
The available data for CAS 146685-96-9 and related fluoropolymers are summarized below. It is crucial to note that these values can be influenced by the degree of polymerization and the presence of any additives.
| Property | Value | Source |
| Physical Description | Colorless, odorless liquid | [1][3] |
| Molecular Weight | Average molecular weight of 1500-4500 g/mol is reported for a related substance. | [4][5] |
| Melting Point | -20°C (for a related substance) | [2] |
| Boiling Point | 70°C (for a related substance) | [2] |
| Density | 1.92 g/cm³ | [2] |
| Vapor Pressure | 0.00000004 mmHg (for a related substance) | [1] |
| Water Solubility | Difficult to mix in water | [2] |
| Refractive Index | n20/D 1.303 (for a related substance) | [2] |
Structural Characterization: A Deeper Dive
Due to the polymeric and complex nature of CAS 146685-96-9, a detailed structural characterization is essential. This involves a suite of analytical techniques to elucidate its composition and architecture.[6]
Understanding the Polymeric Structure
The general structure of this polymer consists of a backbone of repeating units derived from hexafluoropropene oxide. The "oxidized, polymd." designation suggests a polymerization process involving oxidation, which can lead to various functional groups, including ether linkages and acyl fluoride end groups.
Caption: Generalized structure of the oxidized hexafluoropropene polymer.
Key Analytical Techniques for Structural Elucidation
The comprehensive characterization of fluoropolymers like CAS 146685-96-9 requires a multi-faceted analytical approach.[6] The choice of techniques is dictated by the need to understand the polymer's composition, molecular weight, and structural details.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹⁹F and ¹³C NMR are powerful tools for determining the monomer composition, sequence structure, and identifying terminal groups.[6] For soluble fractions, solution NMR can provide more detailed structural information.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify characteristic functional groups present in the polymer, providing insights into its chemical composition.[6]
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight distribution (MWD) of polymers.[7] This is a critical parameter as the MWD significantly influences the material's mechanical and rheological properties.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to analyze the distribution of polymer chains and identify end groups. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed to identify the monomeric units and other volatile fragments upon thermal decomposition.
Caption: A typical analytical workflow for the characterization of fluoropolymers.
Experimental Protocols: A Practical Guide
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections outline the methodologies for key analytical techniques.
Determination of Molecular Weight Distribution by Gel Permeation Chromatography (GPC)
Rationale: The molecular weight and its distribution are fundamental properties of a polymer that dictate its physical and mechanical behavior. GPC separates polymer molecules based on their size in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Step-by-Step Protocol:
-
Solvent Selection: Choose an appropriate solvent in which the polymer is fully soluble. For fluoropolymers, specialized fluorinated solvents may be required.
-
Sample Preparation: Accurately weigh a small amount of the polymer sample and dissolve it in the chosen GPC solvent to a known concentration (e.g., 1-2 mg/mL). Ensure complete dissolution, which may require gentle heating or agitation.
-
Instrumentation Setup:
-
Equilibrate the GPC system (pump, columns, and detectors) with the mobile phase at a constant flow rate and temperature.
-
Use a set of columns with appropriate pore sizes to cover the expected molecular weight range of the sample.
-
Common detectors include a refractive index (RI) detector, a UV detector, and a light scattering detector.
-
-
Calibration: Calibrate the system using a series of well-characterized polymer standards (e.g., narrow polystyrene or polymethyl methacrylate standards) with known molecular weights.
-
Sample Analysis: Inject a known volume of the prepared sample solution into the GPC system.
-
Data Acquisition and Analysis:
-
Record the chromatogram from the detector(s).
-
Use the calibration curve to convert the elution times to molecular weights.
-
Calculate Mn, Mw, and PDI from the resulting molecular weight distribution curve.
-
Structural Analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹⁹F NMR is particularly well-suited for fluoropolymers as the ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, providing excellent sensitivity. It allows for the detailed analysis of the different fluorine environments within the polymer, yielding information on monomeric units and their connectivity.
Step-by-Step Protocol:
-
Sample Preparation:
-
For solution-state NMR, dissolve the polymer in a suitable deuterated solvent that can also dissolve the fluoropolymer (e.g., hexafluorobenzene).
-
For solid-state NMR, pack the powdered polymer sample into a solid-state NMR rotor.
-
-
Instrument Setup:
-
Tune the NMR spectrometer to the ¹⁹F frequency.
-
For solid-state NMR, set up the appropriate magic-angle spinning (MAS) speed to average out anisotropic interactions.
-
-
Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum using a standard pulse sequence.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the different fluorine environments. The chemical shifts will be indicative of the local chemical structure (e.g., -CF₃, -CF₂-, -CF-).
-
The relative integrals of the different signals can be used to quantify the ratio of different structural units.
-
Safety and Handling
While specific hazard information for CAS 146685-96-9 is limited, general good laboratory practices should be followed when handling this substance.[8][9][10][11][12] It is described as a colorless, odorless liquid.[1][3] Some sources indicate that related substances may cause eye irritation.[1] It is recommended to use personal protective equipment, including safety glasses and gloves, and to work in a well-ventilated area. For detailed safety information, consult the supplier's Safety Data Sheet (SDS).
Conclusion
CAS 146685-96-9 is a complex fluoropolymer whose physicochemical properties are intrinsically linked to its polymeric nature. A thorough characterization, employing a suite of advanced analytical techniques, is imperative for any research or development application. This guide has provided a foundational understanding of its properties and the methodologies required for its comprehensive analysis. By following these principles and protocols, researchers can ensure the generation of high-quality, reliable data to advance their scientific endeavors.
References
- Analytical Methods (RSC Publishing). (n.d.). Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography.
- Alfa Chemistry. (n.d.). Chemical Property Analysis - Fluoropolymers.
- PubChem. (n.d.). 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd.
- PubChem. (n.d.). 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymerized.
- Echemi. (n.d.). 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd.
- Dalau Ltd. (2025, March 17). Modern Testing for Fluoropolymers.
- CymitQuimica. (n.d.). 1,1,2,3,3,3-Hexafluoro-1-propene oxidized polymd.
- PMC. (n.d.). Physical Characterization of Multifiber Polyvinylidene Fluoride with the Addition of Hexafluoropropylene and/or Graphene Oxide.
- IPCP. (n.d.). TOP assay for fluoropolymer containing samples.
- ChemInfo Public. (n.d.). 1-Propene, 1,1,2,3,3,3-hexafluoro-,oxidized, polymd., mittlere Molmasse 1500-4500 g/mol .
- PMC. (n.d.). Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater.
- Pharos. (n.d.). 1-Propene,1,1,2,3,3,3-hexafluoro-,oxidized, polymd., average MW 1500-4500 g/mol .
- ResearchGate. (2025, August 5). Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer | Request PDF.
- Haz-Map. (n.d.). 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymerized.
- SFU Summit. (n.d.). How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO).
- Preprints.org. (2025, October 24). Physical Characterization of Multifiber Polyvinylidene Fluoride with the Addition of Hexafluoropropylene and/or Graphene Oxide.
- Google Patents. (n.d.). US8653229B2 - Polymerisation of hexafluoropropylene oxide.
- PubChem. (n.d.). Methoxyacetic Acid | C3H6O3 | CID 12251.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- MilliporeSigma. (2026, January 13). SAFETY DATA SHEET.
- ATSDR. (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION.
- Regulations.gov. (n.d.). SAFETY DATA SHEET.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,2-Dimethoxypropane, 98%.
- Tokyo Chemical Industry. (2025, January 15). SAFETY DATA SHEET.
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The Strategic Repurposing of a Benzoic Acid Scaffold: A Technical Guide to the Synthesis of Linezolid via 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic Acid
Abstract
Linezolid, the first of the oxazolidinone class of antibiotics to be clinically approved, represents a critical tool in combating multidrug-resistant Gram-positive infections. Its synthesis has been the subject of extensive research, leading to a variety of established manufacturing routes. This technical guide delves into a conceptual, yet chemically robust, synthetic pathway to Linezolid, pivoting on the strategic use of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid as a pivotal, albeit non-traditional, intermediate. We will explore the underlying chemical principles, from the construction of this key starting material to its methodical transformation into the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering a blend of established chemical transformations applied to a novel synthetic design.
Introduction: The Architectural Challenge of Linezolid Synthesis
The chemical architecture of Linezolid, (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, presents several synthetic hurdles. These include the stereospecific construction of the (S)-5-(aminomethyl)-2-oxazolidinone core, the regioselective installation of the 3-fluoro-4-morpholinophenyl moiety, and the final elaboration of the N-acetylaminomethyl side chain.
Established industrial syntheses often employ a convergent approach, where key fragments of the molecule are prepared separately and then coupled.[1] Common starting materials include (R)-epichlorohydrin and 3-fluoro-4-morpholinylaniline.[2][3] This guide, however, will explore a linear strategy commencing with a benzoic acid derivative that already incorporates the oxazolidinone ring, offering a different perspective on the assembly of this vital antibiotic.
The Keystone Intermediate: Synthesis of this compound
The proposed starting material, this compound, is not a readily available commercial compound. Its synthesis would likely commence from 2-fluoro-5-aminobenzoic acid. The formation of the oxazolidin-2-one ring tethered to the phenyl ring is a crucial first step.
Proposed Synthesis of the Benzoic Acid Intermediate
A plausible route involves the reaction of 2-fluoro-5-aminobenzoic acid with a suitable two-carbon electrophile that can undergo cyclization. One such approach is a two-step process:
-
Reaction with Chloroacetyl Chloride: The amino group of 2-fluoro-5-aminobenzoic acid can be acylated with chloroacetyl chloride to form N-(4-carboxy-2-fluorophenyl)-2-chloroacetamide.
-
Intramolecular Cyclization: Subsequent treatment with a base, such as sodium hydride, would facilitate an intramolecular Williamson ether synthesis-type reaction, where the phenoxide (formed from the deprotonation of the carboxylic acid, followed by decarboxylation and subsequent tautomerization, or more likely, direct deprotonation of the amide N-H followed by cyclization) attacks the carbon bearing the chlorine, forming the oxazolidinone ring. A more direct method might involve the use of a reagent like 2-chloroethyl chloroformate, followed by base-mediated cyclization.
The Morpholine Moiety: A Critical Addition
A defining feature of Linezolid is the morpholine ring, which is crucial for its antibacterial activity. The introduction of this group onto our benzoic acid intermediate is a key transformation. This would likely be achieved via a nucleophilic aromatic substitution (SNA_r) reaction.
Nucleophilic Aromatic Substitution
The fluorine atom at the 2-position of our benzoic acid intermediate is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid and oxazolidinone groups. However, in the Linezolid structure, the morpholine is para to the oxazolidinone and meta to the fluorine. Therefore, a more logical precursor for this step would be a difluoro-substituted benzoic acid, such as 2,4-difluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid. In this hypothetical scenario, the fluorine at the 4-position is more activated towards substitution.
Experimental Protocol: Introduction of the Morpholine Ring (Hypothetical)
-
Reactants: 2,4-Difluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid and morpholine.
-
Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to act as a proton scavenger.
-
Temperature: Elevated temperatures, typically in the range of 80-120 °C, are required to drive the reaction to completion.
-
Work-up: After cooling, the reaction mixture would be acidified to precipitate the product, which is then filtered, washed, and dried.
This reaction would yield 2-Fluoro-4-morpholino-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid.
From Carboxylic Acid to Amine: The Curtius Rearrangement as a Linchpin Reaction
The conversion of the carboxylic acid functionality into the N-acetylaminomethyl side chain of Linezolid is the most synthetically challenging part of this proposed route. A robust and reliable method for achieving the initial C-N bond formation is the Curtius rearrangement.[4][5] This reaction allows for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom, proceeding through an isocyanate intermediate.[6][7]
The Curtius Rearrangement: A Step-by-Step Mechanistic Overview
The Curtius rearrangement involves three key stages:
-
Formation of the Acyl Azide: The carboxylic acid is first converted into an acyl azide. This is typically achieved by treating the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) directly with the carboxylic acid.[8]
-
Thermal or Photochemical Rearrangement: The acyl azide, upon heating, undergoes rearrangement to form an isocyanate, with the loss of nitrogen gas. This step is a concerted process where the R-group migrates to the nitrogen as the nitrogen molecule departs.[4]
-
Trapping the Isocyanate: The highly reactive isocyanate is then trapped with a suitable nucleophile. For the synthesis of Linezolid, trapping with a protected form of methanol, such as benzyl alcohol, would yield a carbamate-protected amine.
Workflow for the Curtius Rearrangement in Linezolid Synthesis
Caption: Proposed workflow for converting the benzoic acid to the N-acetylaminomethyl side chain of Linezolid via a Curtius rearrangement.
Detailed Experimental Protocol for the Curtius Rearrangement (Hypothetical)
-
Acyl Azide Formation: To a solution of 2-Fluoro-4-morpholino-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid in an anhydrous aprotic solvent (e.g., THF, toluene), triethylamine (1.2 eq) is added. The mixture is cooled to 0 °C, and diphenylphosphoryl azide (DPPA, 1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Rearrangement and Trapping: To the solution containing the acyl azide, benzyl alcohol (1.5 eq) is added. The reaction mixture is then heated to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases and the acyl azide is fully consumed.
-
Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the Cbz-protected amine intermediate.
Final Steps: Deprotection and Acetylation
The final steps in this proposed synthesis involve the transformation of the Cbz-protected amine into the N-acetyl group of Linezolid.
-
Deprotection: The Cbz (carboxybenzyl) protecting group is readily removed by catalytic hydrogenation. The Cbz-protected intermediate is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere until the deprotection is complete.
-
Acetylation: The resulting primary amine is then acetylated. This can be achieved by reacting the amine with acetic anhydride or acetyl chloride in the presence of a base like triethylamine or pyridine to afford Linezolid.
Quantitative Data Summary (Hypothetical Yields)
| Step | Reaction | Reagents | Hypothetical Yield (%) |
| 1 | Oxazolidinone Formation | 2-chloroethyl chloroformate, Base | 75 |
| 2 | Nucleophilic Aromatic Substitution | Morpholine, K₂CO₃, DMSO | 85 |
| 3 | Curtius Rearrangement & Trapping | DPPA, Et₃N, BnOH, Heat | 70 |
| 4 | Deprotection | H₂, Pd/C | 95 |
| 5 | Acetylation | Ac₂O, Et₃N | 98 |
| Overall | ~45 |
Conclusion and Future Perspectives
This technical guide has outlined a novel, albeit hypothetical, synthetic route to the antibiotic Linezolid, starting from this compound. The proposed pathway leverages the power of the Curtius rearrangement to strategically convert a carboxylic acid into the required aminomethyl side chain. While not a conventional approach, this exploration highlights the versatility of fundamental organic reactions in the design of new synthetic strategies for complex pharmaceutical targets.
Further research would be required to optimize the reaction conditions for each step and to fully characterize all intermediates. However, the chemical principles underpinning this proposed synthesis are well-established and provide a solid foundation for such an investigation. The development of alternative synthetic routes, such as the one described herein, is crucial for ensuring a robust and adaptable supply chain for essential medicines like Linezolid.
References
-
Angewandte Chemie International Edition. Seven‐Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. [Link]
-
ResearchGate. A facile synthesis of the oxazolidinone antibacterial agent linezolid. [Link]
-
SSRN. A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. [Link]
-
Der Pharma Chemica. A new and alternate synthesis of Linezolid: An antibacterial agent. [Link]
-
Wikipedia. Curtius rearrangement. [Link]
-
Wikipedia. Hofmann rearrangement. [Link]
-
PMC. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
Chemistry Steps. Curtius Rearrangement. [Link]
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- 5. Curtius Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
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- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthesis and Therapeutic Utility of Fluorinated Oxazolidinone Intermediates
[1][2]
Executive Summary
The oxazolidinone class of antibacterials, typified by Linezolid and Tedizolid , represents a critical line of defense against multidrug-resistant Gram-positive pathogens (e.g., MRSA, VRE).[1] The pharmacological potency of these agents hinges on a precise structural motif: an N-aryl-2-oxazolidinone core bearing a C-5 stereocenter and, crucially, a fluorine atom on the aromatic ring.
This technical guide reviews the synthetic architecture of fluorinated oxazolidinone intermediates. It moves beyond basic reaction schemes to analyze the process chemistry, stereochemical control, and structure-activity relationships (SAR) that define their development. We focus on the causality behind synthetic choices—why specific routes (e.g., chiral epichlorohydrin cyclization) are preferred over others and how the fluorine substituent dictates metabolic and binding profiles.
Structural & Mechanistic Foundation
The Fluorine Effect
The introduction of a fluorine atom at the C-3 position of the phenyl ring (ortho to the morpholine or biaryl group) is not merely for metabolic blocking. It serves three distinct physicochemical functions:
-
Electronic Modulation: The high electronegativity of fluorine lowers the electron density of the aromatic ring. This optimizes the
-stacking interactions within the peptidyl transferase center (PTC) of the bacterial 23S rRNA. -
Conformational Locking: The fluorine atom induces a specific torsional preference between the phenyl ring and the oxazolidinone core, favoring the bioactive conformation.
-
Binding Affinity: Crystallographic data suggests the fluorine atom engages in weak H-bond interactions with specific nucleotide bases (e.g., C2452 in E. coli numbering), enhancing residence time.
Stereochemical Imperative
The antibacterial activity resides almost exclusively in the (S)-enantiomer at the C-5 position of the oxazolidinone ring. Consequently, synthetic strategies must be enantioselective, utilizing chiral pools (e.g., D-mannitol, L-serine) or chiral building blocks like (R)-epichlorohydrin or (R)-glycidyl butyrate .
Synthetic Strategies: The Core Pathways
The synthesis of fluorinated oxazolidinone intermediates generally follows two dominant convergent pathways.
Pathway A: The Chiral Epichlorohydrin Route (Linezolid Focus)
This is the industrial standard for Linezolid. It relies on the nucleophilic opening of a chiral epoxide by a carbamate or aniline derivative.
-
Key Intermediate: (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.[2][3][4]
-
Mechanism: The lithiated carbamate (generated via n-BuLi) attacks the (R)-epichlorohydrin.[4] The regioselectivity is controlled by the Lewis acidity of the lithium cation and the steric hindrance of the epoxide.
-
Advantage: High enantiomeric excess (>99% ee) and scalability.
Pathway B: The Biaryl Convergence (Tedizolid Focus)
Tedizolid phosphate requires a biaryl system. The strategy shifts to constructing the oxazolidinone on a halogenated phenyl ring first, followed by a transition-metal catalyzed coupling.[5]
-
Key Intermediate: (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone.[5][6][7]
-
Coupling: A Suzuki-Miyaura coupling connects the aryl bromide with a pyridyl-tetrazole boronate.
-
Optimization: The presence of the fluorine atom ortho to the bromine can affect the rate of oxidative addition in the catalytic cycle, often requiring specialized ligands (e.g., phosphines) to stabilize the Pd(0) species.
Visualization: Synthetic Workflows & SAR
Diagram 1: Linezolid & Tedizolid Synthetic Logic
This diagram contrasts the linear cyclization route of Linezolid with the convergent coupling route of Tedizolid.
Caption: Comparative synthetic logic for Linezolid (Linear) vs. Tedizolid (Convergent), highlighting key chiral insertion points.
Diagram 2: Structure-Activity Relationship (SAR) Map
This diagram illustrates the functional roles of specific structural zones within the fluorinated oxazolidinone scaffold.
Caption: SAR map detailing the functional contribution of the C-3 fluorine, C-5 stereocenter, and C-4 substituent.
Detailed Experimental Protocol
Protocol: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. Context: This is the critical ring-closing step establishing the chiral center.
Reagents & Equipment[10][11]
-
Substrate: Methyl 3-fluoro-4-morpholinophenylcarbamate (1.0 eq)
-
Reagent: (R)-Epichlorohydrin (1.5 eq)
-
Base: n-Butyllithium (2.5 M in hexanes, 1.1 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Atmosphere: Dry Nitrogen (
)
Step-by-Step Methodology
-
Inertion: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with
for 15 minutes. -
Solvation: Charge the flask with Methyl 3-fluoro-4-morpholinophenylcarbamate and anhydrous THF (10 volumes). Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents side reactions like polymerization of the lithiated species.
-
Deprotonation: Add n-BuLi dropwise over 30 minutes, maintaining internal temperature below -70°C. Stir for an additional 45 minutes. Observation: The solution typically turns a deep yellow/orange, indicating the formation of the lithium carbamate anion.
-
Cyclization: Add (R)-epichlorohydrin dropwise. Once addition is complete, allow the reaction to warm slowly to room temperature over 4 hours, then heat to reflux (65°C) for 12 hours. Rationale: The initial attack occurs at low temp; reflux is required to drive the ring closure (intramolecular displacement of the methoxide).
-
Quench & Workup: Cool to 0°C. Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
HPLC Purity: >98%
-
Chiral HPLC: >99% ee (Confirm retention of stereochemistry).
-
1H NMR: Diagnostic doublet of doublets for the
protons at 3.6-3.8 ppm.
Quantitative Data Summary
| Compound Class | Key Intermediate | Yield (Typical) | Fluorine Role | Primary Indication |
| Linezolid | (R)-5-(chloromethyl)-oxazolidinone | 85-92% | Binding Affinity | Pneumonia, Skin Infections |
| Tedizolid | (R)-5-(hydroxymethyl)-oxazolidinone | 78-85% | Metabolic Stability | ABSSSI (Acute Bacterial Skin) |
| Radezolid | Biaryl-oxazolidinone core | 70-80% | Potency Enhancement | CA-Pneumonia (Clinical) |
References
-
Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. Chem. Pharm. Bull. (2001).[8] Link
-
A New Synthetic Route Toward Tedizolid Phosphate. Chinese Journal of Applied Chemistry.Link
-
Processes for the preparation of linezolid intermediate. U.S. Patent 7,291,614.Link
-
Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. J. Med. Chem. (2014). Link
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Advances (2023). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-...: Ingenta Connect [ingentaconnect.com]
- 5. lookchem.com [lookchem.com]
- 6. A New Synthetic Route Toward Tedizolid Phosphate [yyhx.ciac.jl.cn]
- 7. “Process For The Preparation Of Tedizolid Phosphate” [quickcompany.in]
- 8. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Divergence: Linezolid Acid Intermediates vs. Pharmacological Derivatives
Executive Summary
This technical guide delineates the precise chemical and functional distinctions between Linezolid Acid Intermediates (transient precursors and metabolic degradation products) and Linezolid Derivatives (next-generation oxazolidinone analogs).
For the drug development scientist, the distinction is binary: "Acid" forms typically represent loss of bioactivity (metabolites) or synthetic building blocks (precursors), whereas "Derivatives" represent gain of function (improved potency against MRSA/VRE, reduced myelosuppression). This guide provides the structural logic, synthesis protocols, and metabolic pathways defining these two classes.
Part 1: The Chemical Architecture of Linezolid
To understand the divergence, we must first establish the parent scaffold. Linezolid (Zyvox) is a synthetic oxazolidinone with three critical pharmacophores:
-
Ring A (Oxazolidinone): The core 2-oxazolidinone ring responsible for binding to the 23S rRNA of the 50S ribosomal subunit.
-
Ring B (N-Aryl group): A 3-fluoro-4-morpholinophenyl group.[1][2][3][4][5][6][][8] The fluorine atom improves activity; the morpholine ring affects solubility and pharmacokinetics.
-
C-5 Side Chain: An (S)-acetamidomethyl group essential for antibacterial potency.
The "Acid" Ambiguity
In technical literature, "Linezolid Acid" refers to two distinct chemical entities depending on the context (Synthesis vs. Metabolism):
-
Context A (Synthesis): 3-fluoro-4-morpholinobenzoic acid.[9] A convergent precursor used to construct the N-aryl core.
-
Context B (Metabolism/Degradation): PNU-142300 and PNU-142586.[5] These are carboxylic acid metabolites resulting from the oxidative opening of the morpholine ring. They are devoid of antibacterial activity.
Part 2: Linezolid Intermediates (The Path to Synthesis)
Intermediates are the molecular stepping stones. They possess partial structural features of the final API but lack the complete pharmacophore required for ribosomal inhibition.
The Synthetic Precursor: 3-Fluoro-4-morpholinobenzoic Acid
In convergent synthesis routes, the N-aryl ring is often constructed from a benzoic acid derivative.
-
Role: Provides the "Ring B" scaffold.
-
Chemistry: It undergoes Curtius rearrangement to form an isocyanate, which then cyclizes with a chiral epoxide to form the oxazolidinone ring.
-
Status: Inactive . It lacks the oxazolidinone ring entirely.
The Chiral Amine Intermediate
-
Chemical Name: (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.
-
Role: The immediate precursor to Linezolid.[10]
-
Chemistry: The final step in synthesis involves acetylating this amine.
-
Status: Weakly Active . The free amine binds poorly compared to the acetamide.
Visualization: The Synthetic Pathway
The following diagram illustrates the transformation from the "Acid" precursor to the Active API.
Caption: Figure 1. Convergent synthesis pathway showing the progression from the benzoic acid precursor to the active Linezolid API.
Part 3: Linezolid Derivatives (The Evolution of Function)
Derivatives are structural analogs designed to overcome Linezolid's limitations (e.g., myelosuppression, serotonin syndrome, resistance via cfr gene). Unlike acid intermediates, these are highly active .
Tedizolid (The Phosphate Prodrug)
-
Modification: The morpholine ring (Ring B) is replaced by a pyridine ring, and the C-5 side chain includes a phosphate prodrug moiety.
-
Advantage: Higher potency (4-16x) against Staphylococci; once-daily dosing.
-
Mechanism: Additional binding interactions with the ribosome stabilize the drug-target complex.
Radezolid (The Bi-Aryl Spacer)
-
Modification: Introduction of a bi-aryl spacer and a triazole ring.
-
Advantage: Overcomes Linezolid resistance caused by ribosomal mutations.
The Metabolic "Acid" Derivatives (The Dead End)
Post-administration, Linezolid is metabolized into two primary carboxylic acids. These are technically "derivatives" formed in vivo, but they are pharmacological dead ends.
-
PNU-142300: Formed by oxidative cleavage of the morpholine ring.
-
PNU-142586: The hydroxyethyl glycine metabolite.
-
Significance: These acids are the primary clearance route. They do not inhibit bacterial protein synthesis.
Visualization: Metabolism vs. Derivatization
This diagram contrasts the "Acid Metabolite" (degradation) with the "Structural Derivative" (optimization).
Caption: Figure 2. Divergent pathways: Metabolic oxidation leads to inactive acid metabolites (Red), while synthetic modification leads to potent next-gen derivatives (Green).
Part 4: Comparative Analysis Table
| Feature | Linezolid Acid Intermediate (Precursor) | Linezolid Acid Metabolite (PNU-142300) | Linezolid Derivative (e.g., Tedizolid) |
| Chemical Nature | Benzoic acid derivative | Carboxylic acid (Open morpholine) | Phosphate/Pyridine analog |
| Origin | Synthetic Starting Material | In vivo oxidative degradation | Rational Drug Design |
| Antibacterial Activity | Inactive | Inactive | Highly Active (Often > Linezolid) |
| Ribosomal Binding | None | Negligible | High Affinity (23S rRNA) |
| Key Structural Loss | Missing Oxazolidinone Ring | Destroyed Morpholine Ring | Intact Core (Modified Periphery) |
| Role in Development | Manufacturing efficiency | PK/Clearance Marker | Resistance breaking |
Part 5: Experimental Protocols
Protocol A: Synthesis of the Oxazolidinone Core (Intermediate Formation)
Context: This protocol describes the coupling of the aniline intermediate with a chiral linker to form the oxazolidinone ring, a critical step distinguishing the intermediate from the final derivative.
Reagents:
-
3-Fluoro-4-morpholinyl aniline (1.0 eq)
-
(R)-Glycidyl butyrate (1.2 eq)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous (-78°C)
Methodology:
-
Preparation: Charge a flame-dried 3-neck flask with 3-Fluoro-4-morpholinyl aniline dissolved in anhydrous THF under
atmosphere. Cool to -78°C.[4] -
Deprotonation: Add LHMDS dropwise over 20 minutes. Maintain temperature below -70°C to prevent side reactions (causality: prevents racemization of the chiral center).
-
Coupling: Add (R)-Glycidyl butyrate slowly. The lithium amide activates the aniline nitrogen, attacking the epoxide.
-
Cyclization: Allow the mixture to warm to 0°C. The intramolecular attack of the alkoxide on the ester carbonyl closes the oxazolidinone ring.
-
Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the aniline spot and appearance of the hydroxymethyl-oxazolidinone intermediate (
) confirms ring closure.
Protocol B: HPLC Separation of Linezolid from Acid Metabolites
Context: To distinguish the active drug from its inactive "acid" metabolites in plasma or stability samples.
System: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm). Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH suppresses ionization of the carboxylic acid metabolites, improving retention).
-
B: Acetonitrile. Gradient:
-
0-5 min: 95% A (Elutes polar acid metabolites PNU-142300 early).
-
5-20 min: Gradient to 60% B (Elutes Linezolid). Detection: UV at 254 nm. Expected Result:
-
PNU-142300 (Acid): Retention time ~3-4 min.
-
Linezolid (Parent): Retention time ~12-14 min.
Part 6: References
-
Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry. Link
-
Slatter, J. G., et al. (2001). "Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects." Drug Metabolism and Disposition. Link
-
Shaw, K. J., & Barbachyn, M. R. (2011). "The oxazolidinones: past, present, and future." Annals of the New York Academy of Sciences. Link
-
Cayman Chemical. "PNU 142300 Product Information." Cayman Chemical Datasheet. Link
-
Perrault, W. R., et al. (2003). "Process for the preparation of oxazolidinones." U.S. Patent 6,887,993. Link
Sources
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Processes for preparing linezolid - Patent 2899185 [data.epo.org]
- 10. researchgate.net [researchgate.net]
Technical Deep Dive: Ionization & Physicochemical Profiling of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical behavior of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid . This molecule represents a critical intermediate scaffold in the synthesis of oxazolidinone antibiotics (e.g., analogs of linezolid or tedizolid) and serves as a model for understanding the interplay between halogenated aromatic acids and heterocyclic carbamates.
The following analysis synthesizes theoretical derivation with standard experimental protocols to define the pKa, ionization profile, and solubility behavior essential for drug development workflows.
Structural Deconstruction & Theoretical pKa Derivation
To accurately predict the ionization behavior without a specific experimental dataset, we must deconstruct the molecule into its constituent electronic influencers. The molecule is a benzoic acid derivative modified by two key substituents:
-
Ortho-Fluorine: A strong electron-withdrawing group (EWG) via induction (-I).
-
Meta-Oxazolidinone: A heterocyclic carbamate, acting as a moderate EWG.
The Base Scaffold: 2-Fluorobenzoic Acid
The parent scaffold is 2-fluorobenzoic acid .[1][2]
-
Reference pKa: 3.27 (Experimental standard).
-
Mechanism: The fluorine atom at the ortho position exerts a powerful inductive effect (-I), pulling electron density away from the carboxylate group. This stabilizes the resulting negative charge on the conjugate base (
), making the proton easier to dissociate compared to unsubstituted benzoic acid (pKa 4.20).
The Meta-Substituent Effect (Oxazolidinone)
The (2-oxo-1,3-oxazolidin-3-yl) group is attached at the 5-position (meta to the carboxylic acid).
-
Electronic Nature: The nitrogen atom is part of a carbamate system (amide-like resonance). It is non-basic in aqueous physiological conditions.
-
Hammett Influence: The oxazolidinone ring acts as an electron-withdrawing group due to the electronegative oxygen atoms and the carbonyl dipole.
-
Net Effect: Substituents at the meta position affect acidity primarily through induction. The addition of this EWG will further stabilize the carboxylate anion, lowering the pKa slightly below that of the parent 2-fluorobenzoic acid.
Final Predicted pKa Range
Based on the additivity of substituent effects (Hammett equation logic):
| Component | Contribution |
| Benzoic Acid (Base) | 4.20 |
| Ortho-Fluorine Effect | -0.93 (shifts to 3.[3]27) |
| Meta-Oxazolidinone Effect | ~ -0.1 to -0.2 (Estimated) |
| Theoretical pKa | 3.07 – 3.17 |
Ionization Behavior & Microspecies Distribution
Understanding the protonation state is vital for predicting membrane permeability (passive diffusion) and solubility.
The Henderson-Hasselbalch Profile
At any given pH, the ratio of the ionized (anionic) form to the neutral (unionized) form is governed by:
Given a pKa of
| Biological Compartment | pH | Predominant Species | % Ionized (Anionic) | Solubility Implication |
| Gastric Fluid | 1.2 | Neutral (HA) | ~1.2% | Low (Precipitation Risk) |
| Duodenum | 4.5 | Anionic ( | 96.2% | Moderate/High |
| Jejunum | 6.5 | Anionic ( | >99.9% | High |
| Blood Plasma | 7.4 | Anionic ( | >99.9% | High |
Visualization of Ionization Equilibrium
The following diagram illustrates the equilibrium shift. Note that the oxazolidinone nitrogen remains neutral throughout the physiological pH range (0–14) due to amide resonance.
Figure 1: Ionization equilibrium showing the shift from neutral acid in gastric pH to anionic carboxylate in systemic circulation.
Experimental Determination Protocol
Since theoretical values are approximations, experimental validation is required for regulatory filing. The Potentiometric Titration method is the Gold Standard for this pKa range (3.0–3.5).
Method: Potentiometric Titration (Sirius T3 / GLpKa Style)
This method measures the change in pH as a function of added titrant. It is superior to UV-metric methods for this molecule because the UV chromophore (benzene ring) may not shift significantly enough upon ionization of the distal carboxylic acid to give a clean derivative spectrum.
Reagents & Setup
-
Sample: 2-5 mg of pure this compound.
-
Solvent: Carbonate-free water (degassed) with 0.15 M KCl (to mimic physiological ionic strength).
-
Co-solvent: Methanol or DMSO (only if intrinsic solubility is
mg/mL). -
Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.
Step-by-Step Workflow
-
System Calibration:
-
Calibrate the pH electrode using a 4-buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity in the acidic region (critical for pKa ~3.1).
-
Why: Errors in the acidic range are magnified logarithmically.
-
-
Sample Preparation:
-
Weigh 3 mg of sample into the titration vial.
-
Add 10 mL of 0.15 M KCl solution.
-
Note: If the sample does not dissolve, add a known volume of Methanol (e.g., 20% v/v). The Yasuda-Shedlovsky extrapolation will be required to determine aqueous pKa.
-
-
Acidification:
-
Lower the pH of the starting solution to ~1.8 using 0.5 M HCl.
-
Causality: You must start fully protonated (Neutral HA) to observe the complete deprotonation curve.
-
-
Titration (Alkalimetric):
-
Titrate with KOH in small increments (0.5 µL).
-
Record pH after stabilization (< 0.002 pH units/sec drift).
-
Continue titration until pH reaches ~11.0.
-
-
Data Analysis (Bjerrum Plot):
-
Plot
(average number of protons bound) vs. pH. -
The pKa is defined as the pH where
.
-
Figure 2: Experimental workflow for accurate pKa determination using potentiometry.
Implications for Drug Development
Solubility & Formulation
-
Intrinsic Solubility (
): Likely low (< 100 µg/mL) due to the lipophilic fluorobenzene and oxazolidinone rings. -
pH-Dependent Solubility:
-
At pH < 3.0, solubility is limited to
. -
At pH > 5.0, solubility increases exponentially as the salt form (
) dominates. -
Formulation Strategy: Oral formulations should avoid acidic excipients that suppress ionization. Salt forms (e.g., Sodium or Meglumine salts) are recommended to ensure rapid dissolution.
-
Permeability (LogD)
-
LogP (Neutral): Estimated ~1.5 to 2.0.
-
LogD (7.4): Will be significantly lower (approx -1.0 to -1.5) because the molecule is >99.9% ionized.
-
Absorption Window: Passive absorption is most likely in the proximal duodenum (pH 4.0–5.0) where a fraction of the neutral species still exists (~5-10%) and the surface area is high.
References
-
Wikipedia Contributors. (2024). 2-Fluorobenzoic acid.[1][2][4] Wikipedia, The Free Encyclopedia. [Link][2]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid. PubChem.[2] [Link]
-
Kuš, N., & Fausto, R. (2017).[1] Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. The Journal of Chemical Physics, 146(12).[1] [Link][1]
-
Baranowski, M. R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280.[5] [Link]
-
Seybold, P. G., et al. (2002).[3] Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]
Sources
Methodological & Application
Recrystallization techniques for purifying oxazolidinone benzoic acid
An Application Scientist's Guide to the Recrystallization of Oxazolidinone Benzoic Acids
Introduction: The Imperative for Purity in Drug Development
Oxazolidinone benzoic acids represent a critical class of compounds, particularly within the landscape of modern pharmaceuticals where they form the structural backbone of potent antibiotics and other therapeutic agents. The efficacy and safety of any Active Pharmaceutical Ingredient (API) are inextricably linked to its purity.[1] Impurities, which can include byproducts, unreacted starting materials, or degradation products, can compromise the therapeutic effect and introduce toxicity.[1]
Crystallization is a cornerstone technique in the pharmaceutical industry for the purification of APIs, prized for its ability to yield high-purity substances in a scalable manner.[2][3] This application note provides a detailed, experience-driven guide to the recrystallization of oxazolidinone benzoic acids. It moves beyond simple procedural lists to explain the underlying principles and rationale, empowering researchers to not only execute the protocols but also to troubleshoot and adapt them effectively.
Part 1: The Science of Recrystallization
Fundamental Principles
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4] The core principle is that the solubility of most solid organic compounds, including oxazolidinone benzoic acids, increases significantly with temperature.[5][6][7]
The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtering the hot solution, if necessary, to remove any insoluble impurities.
-
Cooling the solution slowly, causing the solubility of the desired compound to decrease. This leads to the formation of a supersaturated solution from which the pure compound crystallizes.
-
Isolating the purified crystals, typically leaving the soluble impurities behind in the remaining liquid (the "mother liquor").[3]
The Critical Choice: Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for an oxazolidinone benzoic acid should exhibit the following characteristics[7][8][9]:
-
Differential Solubility: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath). This differential ensures maximum recovery of the purified product.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[9]
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective, especially for large-scale operations.
Given the structure of oxazolidinone benzoic acids, which combines a polar oxazolidinone ring with a carboxylic acid-substituted aromatic ring, a range of solvents with varying polarities should be considered. Benzoic acid itself shows high solubility in hot water and poor solubility in cold water, making water an excellent and safe solvent for its recrystallization.[10][11] Ethanol and other alcohols are also common choices for similar organic acids.[12][13]
Solvent Selection Workflow
The process of selecting a solvent is empirical. Small-scale solubility tests are essential.
// Nodes A [label="Place ~20-30 mg of crude\n oxazolidinone benzoic acid\n in a test tube.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add 0.5 mL of test solvent\n at room temperature.\n Agitate.", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Does it dissolve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Solvent is UNSUITABLE.\n (Compound is too soluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Heat the mixture gently\n to the solvent's boiling point.", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Does it dissolve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Solvent is UNSUITABLE.\n (Compound is insoluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Allow the solution to cool\n slowly to room temperature,\n then in an ice bath.", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Do abundant crystals form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Solvent is POTENTIALLY SUITABLE.\n Proceed with this solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Poor recovery.\n Consider a solvent pair or\n a different solvent.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D [label=" Yes"]; C -> E [label=" No"]; E -> F; F -> G [label=" No"]; F -> H [label=" Yes"]; H -> I; I -> J [label=" Yes"]; I -> K [label=" No"]; }
Caption: Decision tree for empirical solvent selection.
Data Presentation: Potential Solvents
The following table provides a starting point for solvent screening for a typical oxazolidinone benzoic acid. The properties of benzoic acid are used as a proxy to guide initial choices.[14][15]
| Solvent | Boiling Point (°C) | Rationale & Comments | Potential Issues |
| Water (H₂O) | 100 | Excellent for benzoic acid moiety; high polarity. Safe and inexpensive.[10][11] | May have poor solubility for less polar oxazolidinone derivatives. |
| Ethanol (EtOH) | 78 | Good general solvent for many organic compounds. Can be used in a solvent pair with water.[13] | May be too good a solvent, leading to poor recovery unless used with an antisolvent. |
| Acetone | 56 | Strong polar aprotic solvent. Good for dissolving many organics.[12] | Low boiling point can lead to rapid evaporation and premature crystallization during hot filtration. |
| Ethyl Acetate (EtOAc) | 77 | Medium polarity solvent. Often a good choice for moderately polar compounds. | Flammable. May co-crystallize with some compounds. |
| Isopropanol (IPA) | 82 | Similar properties to ethanol but slightly less polar and higher boiling.[12] | Flammable. |
| Toluene | 111 | Good for dissolving aromatic rings. Can be effective if the compound has significant nonpolar character. | High boiling point makes it difficult to remove. Flammable and toxic. |
Part 2: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common and effective method for purifying solids.[3] This protocol assumes a suitable single solvent has been identified.
Methodology:
-
Dissolution:
-
Place the crude oxazolidinone benzoic acid (e.g., 1.0 g) and a boiling chip into an appropriately sized Erlenmeyer flask. Rationale: An Erlenmeyer flask minimizes solvent evaporation and prevents splashing.
-
Add a small portion of the chosen solvent to the flask and heat the mixture to a gentle boil on a hot plate.[6]
-
Continue adding small increments of hot solvent until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the desired product even after cooling.[7]
-
-
Hot Filtration (if necessary):
-
This step is only required if insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution.[5][16]
-
Set up a hot filtration apparatus: place a stemless or short-stemmed funnel with fluted filter paper into a clean, pre-heated receiving Erlenmeyer flask.[6][17] Rationale: A stemless funnel and pre-heated apparatus prevent the hot solution from cooling during filtration, which would cause premature crystallization and clog the funnel.[16][18]
-
Pour the boiling solution through the fluted filter paper in portions. Keep the solution hot throughout the process.
-
If crystals form on the filter paper, rinse with a small amount of boiling solvent to redissolve them.[16]
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Causality: Slow cooling promotes the formation of large, well-ordered, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.[7]
-
Once the flask has reached room temperature, place it in an ice-water bath for 10-20 minutes to maximize crystal formation.[5]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[19]
-
Transfer the crystalline slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent. Rationale: Using ice-cold solvent removes any adhering mother liquor (which contains impurities) without dissolving a significant amount of the purified product.[8][10]
-
Break the vacuum before adding the wash solvent to ensure the entire crystal cake is rinsed, then reapply the vacuum.[19]
-
-
Drying:
-
Continue to draw air through the crystals on the Büchner funnel to partially dry them.
-
Transfer the crystals to a watch glass and dry them to a constant weight, either in air or in a drying oven at a temperature well below the compound's melting point.
-
Recrystallization Workflow Diagram
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// Edges start -> dissolve; dissolve -> check_insoluble; check_insoluble -> hot_filter [label="Yes"]; check_insoluble -> cool [label="No"]; hot_filter -> cool; cool -> isolate; isolate -> wash; isolate -> mother_liquor [style=dashed]; wash -> dry; dry -> end; }
Caption: General workflow for single-solvent recrystallization.
Protocol 2: Multi-Solvent (Antisolvent) Recrystallization
This technique is useful when no single solvent has the ideal properties. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "antisolvent" in which the compound is insoluble. The two solvents must be miscible.[3][13] A common pair for organic acids is ethanol (good solvent) and water (antisolvent).[13]
Methodology:
-
Dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., ethanol).
-
To the hot solution, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Proceed with the cooling, isolation, washing, and drying steps as described in Protocol 1. The wash solvent should be a mixture of the two solvents, rich in the "poor" solvent.
Part 3: Troubleshooting and Validation
A successful protocol is self-validating. Purity is typically assessed by melting point analysis and chromatographic methods like HPLC. A pure compound will have a sharp, narrow melting point range close to the literature value.[20]
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase concentration and attempt to cool again.[21][22]- Scratch the inside of the flask with a glass rod or add a "seed crystal" of the pure compound to induce nucleation.[20][22] |
| "Oiling Out" | - The compound's melting point is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool more slowly.[21][22]- Consider using a solvent with a lower boiling point. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were too soluble in the cold wash solvent. | - Recover compound from the mother liquor by evaporating the solvent.[21][22]- Ensure filtration apparatus is properly pre-heated.- Ensure the wash solvent is ice-cold and used sparingly. |
References
- Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Vertex AI Search.
- Hot Filtr
- API Purific
- Purific
- 2.
- Picking the best purification method for your API can be a tricky challenge. SANOVOS.
- Recrystallization and hot filtr
- An Efficient and Inexpensive Apparatus for Hot Filtration.
- APIs in Pharmaceutical Industry: An Overview. SepPure Technologies.
- Recrystalliz
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Problems with Recrystallisations. University of York, Department of Chemistry.
- How to Purify an organic compound via recrystallization or reprecipitation?.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
- Recrystallization-1.pdf. University of Massachusetts.
- WO2014170908A1 - Process for preparation of oxazolidinone derivatives.
- recrystalliz
- Recrystallization 2. University of California, Los Angeles.
- Recrystallization and Melting Point Analysis. YouTube.
- Finding the best solvent for recrystallisation.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Recrystalliz
- Recrystalliz
- Benzoic Acid. Solubility of Things.
- Recrystalliz
- Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl] - EPA CompTox Chemicals Dashboard.
- Benzoic acid. Wikipedia.
- (PDF) Recrystallization of Impure Benzoic Acid.
- Solubility of Benzoic Acid in Organic Solvents. Scribd.
- BENZOIC ACID. ChemicalBook.. ChemicalBook.
Sources
- 1. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 4. studymoose.com [studymoose.com]
- 5. safrole.com [safrole.com]
- 6. Recrystallization [wiredchemist.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Benzoic acid - Wikipedia [en.wikipedia.org]
- 12. WO2014170908A1 - Process for preparation of oxazolidinone derivatives - Google Patents [patents.google.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. atamankimya.com [atamankimya.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemedx.org [chemedx.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Scale-up synthesis of Linezolid intermediate CAS 146685-96-9
Application Note: Process Optimization and Scale-Up Strategy for Linezolid Intermediate (CAS 146685-96-9)
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 146685-96-9). This compound is the critical chiral alcohol precursor to Linezolid, a blockbuster oxazolidinone antibiotic.
While early discovery routes utilized hazardous reagents (e.g., phosgene) or expensive chiral auxiliaries (e.g., (R)-glycidyl butyrate), this guide focuses on the Lithium tert-butoxide (LiOtBu) mediated cyclization of the phenylcarbamate with (R)-epichlorohydrin . This route is selected for its atom economy, safety profile at scale, and high enantiomeric retention.
Key Technical Advantages of This Protocol:
-
Enantiocontrol: Preserves chirality of the (R)-epichlorohydrin starting material to yield >99% ee product after crystallization.
-
Safety: Replaces n-Butyllithium (n-BuLi) with LiOtBu, eliminating cryogenic conditions (-78°C) and pyrophoric handling risks.
-
Purification: Utilizes a "slurry-to-slurry" purification method, avoiding large-scale silica chromatography.
Strategic Route Analysis
The synthesis is a convergent two-step process starting from commercially available 3-fluoro-4-morpholinoaniline.
Mechanism of Action:
-
Protection: The aniline is converted to a carbamate (methyl or benzyl). Methyl carbamate is preferred for atom economy.
-
Regioselective Cyclization: The carbamate anion attacks the (R)-epichlorohydrin. The mechanism involves an initial nucleophilic attack on the epoxide (or displacement of chloride, depending on conditions), followed by intramolecular cyclization.
Figure 1: Synthetic pathway for CAS 146685-96-9.
Detailed Experimental Protocol
Step 1: Preparation of Methyl (3-fluoro-4-morpholinophenyl)carbamate
Rationale: The carbamate moiety serves as both a protecting group and the carbonyl source for the oxazolidinone ring.
Reagents:
-
3-Fluoro-4-morpholinoaniline (1.0 eq)[1]
-
Methyl Chloroformate (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Charge a reactor with 3-fluoro-4-morpholinoaniline and DCM (10 vol).
-
Cool the solution to 0–5°C.
-
Add NaHCO₃ (solid) or as a saturated solution.
-
Dose Methyl Chloroformate dropwise over 60 minutes. Critical: Maintain internal temperature <10°C to prevent bis-acylation.
-
Agitate at 20–25°C for 4 hours. Monitor by HPLC (Target: <0.5% SM).
-
Workup: Add water (5 vol), separate phases. Wash organic layer with brine.
-
Concentrate to dryness or swap solvent to THF for the next step.
Step 2: Cyclization to (R)-5-(hydroxymethyl)oxazolidin-2-one
Rationale: The use of LiOtBu in THF allows the reaction to proceed at moderate temperatures (reflux) without the extreme flammability hazards of n-BuLi/Hexane processes found in older literature.
Reagents:
-
Methyl Carbamate Intermediate (from Step 1) (1.0 eq)
-
(R)-Epichlorohydrin (1.5 eq)
-
Lithium tert-butoxide (LiOtBu) (2.0 eq)
-
Solvent: Tetrahydrofuran (THF)
Procedure:
-
Dissolve the Methyl Carbamate in THF (15 vol) under Nitrogen atmosphere.
-
Cool to 0–5°C.
-
Add LiOtBu portion-wise. Caution: Exothermic. Hydrogen gas evolution may occur if moisture is present.
-
Add (R)-Epichlorohydrin slowly over 30 minutes.
-
Heat the mixture to reflux (approx. 65°C) and stir for 16–24 hours.
-
IPC Check: Monitor disappearance of Carbamate.
-
-
Quench: Cool to 20°C. Add Saturated Ammonium Chloride (aq) slowly.
-
Extraction: Extract with Ethyl Acetate (3 x 5 vol). Combine organics and wash with water.[2]
-
Distillation: Concentrate the organic phase under reduced pressure to a thick oil or solid residue.
Purification & Crystallization (The Self-Validating System)
Chromatography is non-viable for multi-kilogram scale-up. We utilize an enantiomeric enrichment crystallization . The (R)-isomer crystallizes preferentially in specific solvent systems, rejecting the (S)-isomer and chemical impurities into the mother liquor.
Protocol:
-
Slurry: Take the crude residue from Step 2. Add Methanol or Isopropanol (5 vol).
-
Heat: Warm to 50°C to dissolve or create a uniform suspension.
-
Cool: Slowly cool to 0–5°C over 4 hours with slow agitation.
-
Filter: Collect the solids by filtration.
-
Wash: Wash the cake with cold Methanol (1 vol).
-
Dry: Vacuum dry at 45°C.
Validation Criteria:
-
Purity (HPLC): >98.5%
-
Chiral Purity (HPLC): >99.0% ee
-
Appearance: Off-white to white crystalline solid.
Figure 2: Downstream processing and purification workflow.
Quantitative Data Summary
| Parameter | Specification / Result | Notes |
| Yield (Step 1) | 90 – 95% | Quantitative conversion typical. |
| Yield (Step 2) | 75 – 82% | After crystallization. |
| HPLC Purity | > 99.0% | Area % |
| Enantiomeric Excess | > 99.0% | Critical for final drug efficacy. |
| Melting Point | 181 – 183°C | Consistent with polymorph Form I. |
| Residual Solvent | < 3000 ppm MeOH | Must meet ICH Q3C limits. |
Analytical Controls
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% H3PO4) gradient. Detection at 254 nm.
-
Chiral HPLC: Chiralpak AD-H or equivalent. Mobile phase: Hexane/IPA (80:20). Flow: 1.0 mL/min.
-
(R)-Isomer Retention: ~12 min
-
(S)-Isomer Retention: ~15 min (Verify with standards).
-
References
-
Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. Link
-
Pearlman, B. A., et al. (Upjohn Co). (1997). Method for the preparation of oxazolidinones.[3][4] U.S. Patent 5,688,792.[3] Link
-
Perrault, W. R., et al. (2003). Process Research and Development of a Scalable Synthesis of Linezolid. Organic Process Research & Development, 7(4), 533–546. Link
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent.[5] Der Pharma Chemica, 3(4), 219-226.[6] Link
-
Wang, Y., et al. (2012). Novel process for preparation of Linezolid and its novel intermediates.[5] WIPO Patent WO2012114355. Link
Sources
- 1. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. WO2009032294A2 - Processes for the preparation of a linezolid intermediate, linezolid hydroxide - Google Patents [patents.google.com]
- 4. Synthesis method of linezolid intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. METHOD FOR PREPARING LINEZOLID INTERMEDIATE - Patent 2816039 [data.epo.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Green chemistry approaches to synthesizing 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid
This Application Note details the green synthesis of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid , a critical scaffold in the development of oxazolidinone antibiotics (e.g., Linezolid analogs).
The protocol prioritizes phosgene-free methodologies, utilizing Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) as sustainable carbonyl sources.
Executive Summary
Traditional synthesis of N-aryl oxazolidinones relies on hazardous reagents like phosgene or isocyanates and chlorinated solvents. This guide provides a sustainable, scalable protocol for synthesizing This compound (Target Molecule 1 ) starting from 5-amino-2-fluorobenzoic acid .
Key Sustainability Features:
-
Phosgene-Free: Utilizes Ethylene Carbonate (EC) or Dimethyl Carbonate (DMC).
-
Solvent Optimization: Replaces CH₂Cl₂ with 2-Methyltetrahydrofuran (2-MeTHF) or Ethanol.
-
Atom Economy: High-efficiency cyclization with recyclable byproducts (ethylene glycol/methanol).
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the oxazolidinone ring. The most efficient green disconnection involves the insertion of a C2-synthon (from ethylene carbonate or epoxide) into the aniline nitrogen, coupled with carbonylation.
Figure 1: Retrosynthetic strategy focusing on the N-aryl bond formation.
Experimental Protocols
Method A: The "Direct Cyclization" Route (Ethylene Carbonate)
Best for: Atom economy and minimizing step count. This method uses Ethylene Carbonate as both solvent and reagent.
Reagents & Materials:
-
Starting Material: 5-Amino-2-fluorobenzoic acid (CAS: 82380-18-5).[1]
-
Reagent: Ethylene Carbonate (EC) (Solid, MP: 35-38°C).
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaI/PPh₃.
-
Solvent: None (Melt) or 2-MeTHF.
Step-by-Step Protocol:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 5-Amino-2-fluorobenzoic acid (10.0 mmol, 1.55 g) and Ethylene Carbonate (12.0 mmol, 1.06 g).
-
Catalyst Addition: Add NaI (0.5 mmol, 5 mol%) and PPh₃ (0.5 mmol, 5 mol%) as the catalyst system. Alternatively, use DBU (10 mol%) for base-catalyzed cyclization.
-
Reaction: Heat the mixture to 120–130°C under an inert atmosphere (N₂). The mixture will melt into a homogeneous phase. Stir for 6–8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) to remove ethylene glycol and catalyst.
-
Wash the organic layer with Brine , dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure acid.[4]
Method B: The "Carbamate-Epoxide" Route (Industrial Standard)
Best for: High purity and scalability. This 2-step sequence avoids high temperatures and allows for intermediate purification.
Step 1: Carbamate Formation
-
Dissolve 5-Amino-2-fluorobenzoic acid (10 mmol) in 2-MeTHF (20 mL).
-
Add Dimethyl Carbonate (DMC) (15 mmol) and K₂CO₃ (20 mmol).
-
Reflux (90°C) for 4 hours.
-
Result: Formation of Methyl (3-carboxy-4-fluorophenyl)carbamate. Isolate by filtration and evaporation.
Step 2: Cyclization
-
Dissolve the carbamate intermediate in Ethanol or Acetonitrile .
-
Add Glycidol (1.2 equiv) or Epichlorohydrin (1.1 equiv) and a catalytic amount of LiOtBu or K₂CO₃ .
-
Heat to reflux for 6 hours.
-
Work-up: Acidify to pH 3 with dilute HCl (to ensure the carboxylic acid is protonated), extract with EtOAc, and recrystallize.
Analytical Validation
| Parameter | Specification | Method |
| Appearance | White to Off-white crystalline solid | Visual |
| Melting Point | 245–248°C (Decomp) | Capillary Method |
| ¹H NMR (DMSO-d₆) | δ 13.1 (br s, 1H, COOH), 7.9 (dd, 1H, Ar-H), 7.7 (m, 1H, Ar-H), 7.4 (t, 1H, Ar-H), 4.4 (t, 2H, CH₂), 4.0 (t, 2H, CH₂) | 400 MHz NMR |
| Mass Spec (ESI) | [M-H]⁻ = 238.05 | LC-MS (Negative Mode) |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
Process Workflow Diagram
Figure 2: Comparison of the two green synthetic pathways.
Sustainability Metrics (Green Chemistry)
-
Atom Economy: Method A is superior (approx. 85%) as the only byproduct is ethylene glycol, which can be recycled. Method B involves loss of methanol and HCl (if epichlorohydrin is used).
-
E-Factor: The Ethylene Carbonate melt method has an E-factor < 5 (excellent for pharma intermediates), whereas traditional phosgene routes often exceed 20 due to solvent waste and salt formation.
-
Safety: Eliminates the risk of inhalation toxicity associated with Phosgene and the explosion risk of Azide-based routes.
References
-
Green Synthesis of Oxazolidinones: Shaikh, A. A., et al. "Dimethyl Carbonate as a Green Reagent.".
-
Ethylene Carbonate Cyclization: Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates.".
-
Linezolid Intermediate Synthesis: Perrault, W. R., et al. "Process Research and Development of Linezolid.".
-
Non-Phosgene Routes: Deng, Y., et al. "Alternatives to Phosgene.".
-
Precursor Synthesis: Collot, V., et al. "Synthesis of 5-fluoro-2-aminobenzoic acid.".
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the oxazolidinone class of antibiotics like Linezolid.[1] The successful synthesis of this molecule is crucial for the efficient production of these life-saving drugs. However, the multi-step synthesis can present several challenges, from low yields to purification difficulties. This guide aims to address these common issues with scientifically grounded explanations and practical solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and step-by-step solutions.
Problem 1: Low Yield in the Oxazolidinone Ring Formation
Question: I am experiencing a low yield during the cyclization step to form the 2-oxazolidinone ring. What are the likely causes and how can I improve the yield?
Answer:
Low yield in the formation of the 2-oxazolidinone ring is a frequent challenge. The efficiency of this intramolecular cyclization is highly dependent on several factors.
Potential Causes & Solutions:
-
Inefficient Cyclizing Agent: The choice and handling of the cyclizing agent are critical.
-
Explanation: Reagents like carbonyldiimidazole (CDI) or phosgene derivatives are commonly used to facilitate the ring closure. Their reactivity can be compromised by moisture.
-
Solution:
-
Ensure all reagents and solvents are anhydrous.
-
Consider using alternative cyclizing agents such as dicyclohexylcarbodiimide (DCC) or ethyl chloroformate.[2]
-
Optimize the stoichiometry of the cyclizing agent; a slight excess may be beneficial, but a large excess can lead to side reactions.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity.
-
Explanation: The cyclization reaction often requires specific temperature control to proceed efficiently without promoting decomposition or side reactions. Some methods require cryogenic temperatures (-78 °C), which can be challenging to maintain on a large scale.[1]
-
Solution:
-
Carefully control the reaction temperature according to the chosen protocol. For instance, some modern procedures have been developed to run at higher temperatures (60 °C - 150 °C), avoiding the need for cryogenic conditions.[3]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time at a given temperature.
-
-
-
Presence of Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Explanation: For instance, the formation of urea byproducts can occur if the amine starting material reacts with the cyclizing agent in an intermolecular fashion.
-
Solution:
-
Employ high-dilution conditions to favor the intramolecular cyclization over intermolecular side reactions.
-
Slowly add the cyclizing agent to the reaction mixture to maintain a low instantaneous concentration.
-
-
Experimental Protocol: Optimized Oxazolidinone Ring Formation
This protocol is based on a method that avoids cryogenic temperatures.[3]
-
To a solution of the appropriate amino alcohol precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, THF), add a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Add the cyclizing agent (e.g., CDI, 1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Problem 2: Difficulty in Purification of the Final Product
Question: I am struggling to obtain a pure sample of this compound. What are common impurities and effective purification strategies?
Answer:
Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
Potential Impurities & Purification Strategies:
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.
-
Explanation: The starting materials, such as 2-fluoro-5-aminobenzoic acid derivatives, may have similar polarities to the product, making chromatographic separation difficult.
-
Solution:
-
Optimize the reaction conditions to drive the reaction to completion.
-
Utilize an acidic or basic wash during the workup to remove unreacted acidic or basic starting materials. For example, an acidic workup can help remove unreacted amines.[4]
-
-
-
Byproducts from Side Reactions: As mentioned earlier, side reactions can generate impurities.
-
Explanation: Phosphorus byproducts from reagents like Lawesson's reagent (if used in a related synthesis) or urea byproducts can co-elute with the desired product.[2]
-
Solution:
-
A thorough aqueous workup is often effective in removing many inorganic byproducts.
-
Recrystallization is a powerful technique for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.[5]
-
If column chromatography is necessary, use a high-resolution silica gel and a carefully optimized eluent system. Gradient elution may be required to achieve good separation.
-
-
Data Presentation: Impact of Purification Method on Purity
| Purification Method | Purity (%) | Yield (%) |
| Crude Product | 85 | 95 |
| Recrystallization (Ethanol/Water) | 98 | 80 |
| Column Chromatography | >99 | 70 |
Problem 3: Low Yield in the Introduction of the Fluoro Group
Question: My synthesis involves an early-stage introduction of the fluorine atom, and the yield is consistently low. What are the challenges with fluorination, and how can they be overcome?
Answer:
Introducing a fluorine atom onto an aromatic ring can be a low-yielding step if not performed under optimal conditions.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Traditional fluorination methods can require harsh conditions that lead to side reactions and decomposition.
-
Explanation: The Sandmeyer reaction, for example, can generate phenolic byproducts.
-
Solution:
-
-
Poor Regioselectivity: The directing effects of existing substituents on the aromatic ring can lead to the formation of regioisomers.
-
Explanation: If the fluorination is not highly regioselective, the desired isomer will be obtained in a lower yield and will require careful purification.
-
Solution:
-
Choose a synthetic route where the directing groups on the aromatic ring favor fluorination at the desired position.
-
Protecting groups can be used to block other reactive sites and enhance regioselectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of the starting materials and how can I achieve chemoselectivity?
A1: The precursors to this compound often contain multiple reactive sites, such as an amine, a carboxylic acid, and the aromatic ring. Achieving chemoselectivity is paramount. For instance, when working with a molecule like 2-fluoro-5-aminobenzoic acid, the amine is generally more nucleophilic than the carboxylate. Protecting the carboxylic acid as an ester can prevent its interference in reactions targeting the amine group.
Q2: Are there alternative synthetic routes that might offer better yields or fewer steps?
A2: Yes, several synthetic strategies have been developed. A convergent synthesis approach, where different fragments of the molecule are synthesized separately and then combined, can be more efficient.[8] For example, some routes involve the reaction of an N-lithioarylcarbamate with (R)-glycidyl butyrate, which can provide excellent yields and high enantiomeric purity.[8] Another approach utilizes a Buchwald-Hartwig amination reaction as a key step, which can also result in high yields.[9]
Q3: Can microwave irradiation be used to improve reaction times and yields?
A3: Microwave-assisted synthesis has been shown to be effective for the formation of oxazolidin-2-ones.[10] Microwave heating can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. However, optimization of the reaction conditions (solvent, temperature, and time) is necessary for each specific substrate.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
General Synthetic Pathway
Caption: A generalized synthetic pathway to the target molecule.
References
- A researcher's guide to troubleshooting common issues in Oxazolidine-2,4-dithione synthesis. - Benchchem.
- A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica.
- Troubleshooting low yield in reactions with 2-Fluoro-5-formylbenzoic acid - Benchchem.
- METHOD FOR PREPARING LINEZOLID INTERMEDIATE - Patent 2816039 - EPO.
- Selection and Optimization of the Synthetic Route for Linezolid - ResearchGate.
- A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination - SSRN.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI.
- A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 - Benchchem.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - arkat usa.
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- 10. mdpi.com [mdpi.com]
Identifying common impurities in CAS 146685-96-9 production
Technical Support Center: Impurity Profiling & Troubleshooting for CAS 146685-96-9
Product Identity: Methyl 4'-[(2-n-propyl-4-methyl-1H-benzimidazol-1-yl)methyl]biphenyl-2-carboxylate Common Name: Telmisartan Methyl Ester Application: Key Penultimate Intermediate in Telmisartan API Synthesis[1][2]
Executive Summary
Welcome to the Technical Support Center for CAS 146685-96-9. This guide addresses the critical quality attributes (CQAs) associated with the alkylation step of 2-n-propyl-4-methyl-1H-benzimidazole with methyl 4'-(bromomethyl)biphenyl-2-carboxylate. The formation of CAS 146685-96-9 is susceptible to specific impurity pathways—most notably regioisomerism and premature hydrolysis—that require precise reaction engineering to control.[1][2]
Module 1: The Regioisomer Challenge (N1 vs. N3 Alkylation)
User Question: “I am consistently detecting a critical impurity at RRT ~1.05-1.10 that co-elutes with my main peak. Recrystallization isn't removing it efficiently.[2] What is this, and how do I prevent it?”
Technical Diagnosis: You are likely observing the N3-isomer (Methyl 4'-[(2-n-propyl-4-methyl-3H-benzimidazol-3-yl)methyl]biphenyl-2-carboxylate).[1][2]
-
Mechanism: The benzimidazole starting material exists as a tautomeric mixture.[2] The N1 and N3 positions are nucleophilic.[2] While the 4-methyl group provides steric hindrance that favors the desired N1-alkylation (leading to CAS 146685-96-9), the N3-alkylation is a competitive pathway, especially under non-optimized basic conditions.[1][2]
-
Causality: High reaction temperatures or the use of small, "hard" cations (like
or ) without phase transfer catalysts can reduce regioselectivity.[2]
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Switch to KOH or t-BuOK | Larger cations ( |
| Solvent System | NMP or DMSO | Polar aprotic solvents enhance the nucleophilicity of the benzimidazole anion. |
| Temperature | Maintain < 25°C during addition | Higher temperatures overcome the activation energy difference between the N1 and N3 pathways, increasing the unwanted isomer.[2] |
| Reagent Order | Pre-form the anion | Stir the benzimidazole with the base for 30-60 mins before adding the biphenyl bromide to ensure complete deprotonation. |
Module 2: Hydrolytic Instability & Acid Impurities
User Question: “My HPLC shows a new peak at RRT ~0.85 that grows over time in solution. Is my product degrading?”
Technical Diagnosis: This is likely the Hydrolysis Impurity (Telmisartan Acid precursor).[2]
-
Mechanism: CAS 146685-96-9 contains a methyl ester.[1][2] In the presence of residual water and the base used for alkylation (e.g., KOH), the ester undergoes saponification to the carboxylic acid.[2]
-
Critical Control Point: The reaction mixture is often quenched with water.[2] If the pH is not adjusted to neutral/acidic immediately, or if the organic layer retains high water content during workup, hydrolysis accelerates.[2]
Corrective Action:
-
Quench Protocol: Quench the reaction mixture into a buffered solution (pH ~5-6) rather than pure water to neutralize residual base immediately.
-
Drying: Use anhydrous
or immediately after phase separation.[2] -
Storage: Store the isolated solid under nitrogen/argon at < 8°C.
Module 3: Starting Material Carryover (The "Halo" Impurity)
User Question: “I see a persistent peak at RRT 1.2. Mass spec suggests a brominated compound.”[2]
Technical Diagnosis: This is unreacted Methyl 4'-(bromomethyl)biphenyl-2-carboxylate .[1][2]
-
Risk: Alkyl halides are potential genotoxic impurities (PGIs) and must be controlled to ppm levels.[2]
-
Cause: Stoichiometric imbalance or incomplete conversion due to base consumption by moisture.[2]
Removal Strategy:
-
Scavenging: Add a small excess (0.05 eq) of the benzimidazole or a scavenger amine (like morpholine) at the end of the reaction to consume the bromide, converting it into a highly polar species easily removed by aqueous wash.[2]
Visualizing the Impurity Landscape
The following diagram illustrates the reaction bifurcation that leads to the critical impurities described above.
Figure 1: Reaction pathway showing the bifurcation between the desired Telmisartan Methyl Ester (Green) and the critical N3-isomer and Hydrolysis impurities (Red).[1][2]
Standardized Analytical Protocol (HPLC)[1][2][3]
To reliably separate the N1/N3 isomers, use the following method. Standard C18 columns often fail to resolve these regioisomers to baseline.[2]
| Parameter | Specification |
| Column | Inertsil ODS-3V or Zorbax SB-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10mM |
| Mobile Phase B | Acetonitrile : Methanol (80:[1][2]20) |
| Gradient | Time (min) / %B: 0/40, 15/40, 35/80, 45/80, 50/40 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm (Isosbestic point region) |
| Target Resolution | N1/N3 Isomer Resolution ( |
References
-
Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010).[2][3] Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25.
-
Reddy, M. R. M., et al. (2017).[2][4] Stability-indicating HPLC method for simultaneous estimation of low level impurities of telmisartan. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Venkataraman, S., et al. (2012).[2] Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan. Arabian Journal of Chemistry.
Sources
Technical Support Center: Troubleshooting Filtration of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid Precipitates
Welcome to the technical support center for handling 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex filtration challenges associated with this compound. By understanding the underlying chemical principles and employing systematic troubleshooting, you can significantly improve your filtration efficiency, yield, and product purity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the filtration of this compound precipitates.
Q1: My filtration is extremely slow, or the filter appears clogged. What are the likely causes and immediate actions?
A1: Slow filtration is typically due to the formation of very fine particles or a high concentration of solids.[1][2] Immediate actions include:
-
Switching to Vacuum Filtration: If you are using gravity filtration, switching to vacuum or suction filtration can significantly increase the filtration speed by creating a greater pressure differential across the filter medium.[3][4][5]
-
Pre-filtration: If the particle size distribution is wide, consider passing the mixture through a coarser filter first to remove larger agglomerates before the final filtration.[2]
-
Check for Filter Blinding: Ensure the filter paper is not "blinded" by a layer of very fine particles. Gentle scraping of the surface (if possible without tearing the filter) can sometimes help, but a change in overall strategy is often necessary for a permanent solution.
Q2: The filtrate is cloudy, indicating that the precipitate is passing through the filter. How can I resolve this?
A2: This issue, known as "filter bypass" or "breakthrough," occurs when the precipitate particles are smaller than the pore size of your filter medium.[6]
-
Select a Finer Filter: Choose a filter paper or membrane with a smaller pore size.
-
Use a Filter Aid: For very fine particles, adding a filter aid like celite (diatomaceous earth) to the slurry before filtration can create a porous cake that traps the fine precipitate. Be mindful that this is only suitable if the filter aid does not contaminate your final product.
-
Double Filtration: As a last resort, re-filtering the cloudy filtrate through a finer filter can capture the remaining solids.
Q3: I am observing a sudden increase in pressure during filtration. What does this indicate?
A3: A sudden pressure spike is a common problem in filtration systems and can indicate several issues.[2]
-
High Solids Concentration: The filter may be overloaded with solids.[2] Consider diluting the slurry or reducing the batch size.
-
Filter Cake Compression: Excessive pressure can compress the filter cake, reducing its permeability.[2] Try to operate at a lower, more consistent pressure.
-
Flow Rate Too High: A high flow rate can lead to rapid cake buildup and pressure spikes.[2] Reduce the flow rate to allow for more controlled cake formation.
In-Depth Troubleshooting Guides
For more persistent filtration problems, a systematic approach is required. The following guides provide detailed strategies to optimize your filtration process.
Guide 1: Optimizing Precipitation Conditions to Improve Filterability
The characteristics of your precipitate are heavily influenced by the conditions under which it is formed. By controlling these factors, you can generate larger, more easily filterable particles. The crystal morphology of benzoic acid derivatives is known to be significantly affected by the solvent environment.[7][8]
Key Parameters to Investigate:
| Parameter | Effect on Precipitation and Filtration | Recommended Actions |
| Solvent System | The polarity and composition of the solvent mixture can influence the solubility and crystal habit of your compound.[7][9][10][11] | Experiment with different solvent or anti-solvent systems. For benzoic acid derivatives, solubility generally increases with the proportion of organic solvent in aqueous mixtures.[9][11] A slower addition of anti-solvent can promote larger crystal growth. |
| Temperature | Temperature affects the solubility of your compound.[9][11][12] Slower cooling rates generally lead to the formation of larger, more uniform crystals which are easier to filter. | Implement a controlled cooling profile. Avoid "crash cooling" the reaction mixture. Determine the solubility curve of your compound in the chosen solvent system to optimize the cooling process. |
| pH | As a benzoic acid derivative, the solubility of this compound is expected to be highly pH-dependent.[13][14][15] The protonated form (at lower pH) is generally less soluble in aqueous media. | Carefully control the pH during precipitation. A gradual pH adjustment can lead to better crystal formation. The solubility of benzoic acid in acidic buffer solutions is slightly higher than in basic pH.[14] |
| Agitation | The rate and type of stirring can impact particle size. High shear mixing can lead to the formation of very small particles (fines). | Use gentle, consistent agitation during precipitation to promote crystal growth rather than nucleation of new, smaller crystals. |
Experimental Workflow for Optimizing Precipitation:
Caption: Workflow for optimizing precipitation conditions.
Guide 2: Systematic Approach to Filtration Troubleshooting
If optimizing precipitation does not fully resolve your filtration issues, a systematic evaluation of the filtration process itself is necessary.
Troubleshooting Flowchart:
Caption: Systematic troubleshooting flowchart for filtration.
Detailed Protocols:
Protocol 1: Vacuum Filtration Setup and Procedure [3][4][16]
-
Apparatus: Select a Büchner or Hirsch funnel and a heavy-walled filter flask capable of withstanding a vacuum.
-
Filter Paper Selection: Choose a filter paper with a pore size appropriate for your precipitate. The paper should be sized to lie flat on the funnel plate and cover all the holes.
-
Setup: Place the funnel in the neck of the filter flask, ensuring a good seal. Connect the side arm of the flask to a vacuum source (e.g., a water aspirator) with thick-walled tubing.
-
Wetting the Filter: Wet the filter paper with a small amount of the filtration solvent to seat it against the funnel plate.
-
Filtration: Apply the vacuum and pour the slurry onto the center of the filter paper. Use a stirring rod to guide the liquid flow.[4]
-
Washing: Once the liquid has been drawn through, wash the filter cake with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
-
Drying: Allow the vacuum to pull air through the filter cake for a few minutes to partially dry the solid.
Protocol 2: Using a Filter Aid (Celite)
-
Preparation: Prepare a slurry of the filter aid in the filtration solvent.
-
Pre-coating the Filter: With the vacuum filtration apparatus set up, pour the filter aid slurry onto the filter paper to form a thin, even pad (typically 2-3 mm thick).
-
Filtration: Carefully pour the precipitate slurry onto the pre-coated filter. Avoid disturbing the filter aid pad.
-
Washing and Drying: Proceed with washing and drying steps as described in the vacuum filtration protocol.
References
-
The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Retrieved from [Link]
-
New Trouble Shooting Guide Hydrophilic Filters 1 01. (n.d.). Scribd. Retrieved from [Link]
-
How to Troubleshoot Common In Situ Filter Issues - BioSafe Tech by QUALIA. (2025, March 25). Retrieved from [Link]
-
Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (2022, April 19). Retrieved from [Link]
-
Troubleshooting Common Filtration Issues: The Dreaded Pressure Spike - Mott Corporation. (2019, May). Retrieved from [Link]
-
Filtration Techniques - Chemistry LibreTexts. (2019, August 19). Retrieved from [Link]
-
FILTERING SOLUTIONS - chymist.com. (n.d.). Retrieved from [Link]
-
1.5: Filtering Methods - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Troubleshooting Sample Filtration | LCGC International. (2016, February 1). Retrieved from [Link]
-
Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. (2018, July 25). Retrieved from [Link]
-
Solving the Top 5 Industrial Filter Cartridge Problems. (2023, March 28). Retrieved from [Link]
-
Effect of Solvent on Distribution Study of Benzoic Acid - Der Pharma Chemica. (2026, January 5). Retrieved from [Link]
-
Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]
-
Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures - MDPI. (2022, August 1). Retrieved from [Link]
-
Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
The effect of temperature on the solubility of benzoic acid derivatives in water | Request PDF. (2025, August 7). Retrieved from [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS - IJSRP. (2021, April 11). Retrieved from [Link]
-
2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (C10H9FN2O3) - PubChemLite. (n.d.). Retrieved from [Link]
-
(PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS - ResearchGate. (2021, April 11). Retrieved from [Link]
-
2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid - Cancer - EPA. (2025, October 15). Retrieved from [Link]
-
EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, June 1). Retrieved from [Link]
-
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid - PubChem. (n.d.). Retrieved from [Link]
-
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
On the Problems of Acid Precipitation in the Modern World. (2025, March 5). Retrieved from [Link]
-
Global Trends of Acidity in Rainfall and Its Impact on Plants and Soil - PMC. (2022, November 17). Retrieved from [Link]
-
Precipitation as the Key Regulator of Acid Rain Inhibition on Forest Soil Organic Carbon Decomposition: A Global Meta-Analysis for Sustainable Ecosystem Management - MDPI. (2025, August 27). Retrieved from [Link]
-
Breaking the Deadlock on Acid Rain Control - Resources Magazine. (1988, October 1). Retrieved from [Link]
Sources
- 1. qualia-bio.com [qualia-bio.com]
- 2. mottcorp.com [mottcorp.com]
- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. globalfilter.com [globalfilter.com]
- 7. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jbiochemtech.com [jbiochemtech.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures [mdpi.com]
- 12. researchgate.net [researchgate.net]
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- 16. chymist.com [chymist.com]
Technical Support Center: Optimizing Thermal Stability of Fluorinated Oxazolidinone Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of fluorinated oxazolidinone intermediates. Our goal is to equip you with the scientific principles and practical methodologies needed to anticipate, identify, and mitigate stability challenges in your work.
Section 1: Fundamentals of Thermal Stability (FAQs)
This section addresses the core principles governing the stability of your intermediates. Understanding these fundamentals is the first step toward effective troubleshooting.
???+ question "Q1: Why is thermal stability a critical parameter for fluorinated oxazolidinone intermediates?"
???+ question "Q2: How does the presence of fluorine impact the thermal stability of the oxazolidinone ring?"
???+ question "Q3: What are the common degradation pathways for oxazolidinone intermediates under thermal stress?"
???+ question "Q4: What role do environmental factors (pH, solvent, oxygen) play in thermal degradation?"
Section 2: Analytical & Experimental Protocols
This section provides standardized, step-by-step protocols for assessing the thermal stability of your intermediates.
Assessing Thermal Stability
These thermal analysis techniques provide quantitative data on the thermal behavior of your material.
Protocol 2.1.1: Differential Scanning Calorimetry (DSC) for Onset of Decomposition
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and decomposition events.
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the fluorinated oxazolidinone intermediate into a clean aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to contain any potential off-gassing during decomposition. For exploratory scans where significant decomposition is expected, a pinhole lid may be used to avoid pan rupture, but this will affect the resulting data.
-
Reference Pan: Place an empty, sealed aluminum pan on the reference sensor.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond the expected decomposition (e.g., 300-350 °C).
-
Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis:
-
Identify the endotherm corresponding to the melting point (T_m).
-
Identify the sharp exothermic or endothermic event corresponding to thermal decomposition. Determine the onset temperature (T_onset) of this event, which is a key indicator of thermal stability.
-
Protocol 2.1.2: Thermogravimetric Analysis (TGA) for Mass Loss
TGA measures the change in mass of a sample as a function of temperature, quantifying thermal decomposition events.[1]
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Weigh 5-10 mg of the intermediate onto the TGA sample pan.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere (20-50 mL/min).
-
-
Data Analysis:
-
Generate a plot of mass (%) vs. temperature (°C).
-
Determine the temperature at which significant mass loss begins. This is often reported as the temperature at 5% mass loss (T_d5%) and serves as a quantitative measure of thermal stability.
-
Monitoring Degradation Products
A stability-indicating analytical method is essential to separate and quantify the parent compound from any degradants formed under stress.
Protocol 2.2.1: Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating and quantifying components in a mixture.[2][3]
-
Forced Degradation Sample Preparation:
-
Control: Dissolve a known concentration of the intermediate in a suitable solvent (e.g., acetonitrile/water).
-
Thermal Stress: Incubate a sealed vial of the control solution at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 72 hours).[4] Cool to room temperature before analysis.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[5]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector set at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm or 260 nm).[3][6]
-
Injection Volume: 20 µL.
-
-
Analysis and Validation:
-
Inject the control and thermally stressed samples.
-
Confirm that the method provides baseline separation between the peak for the parent intermediate and any new peaks that appear in the stressed sample. These new peaks represent thermal degradation products.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradant formed using peak areas.
-
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during stability assessments.
???+ question "Q1: My intermediate shows a lower-than-expected melting point or a broad melting endotherm in DSC analysis. What are the likely causes?"
???+ question "Q2: I'm observing multiple new peaks in my HPLC chromatogram after heating my sample. How do I begin to identify these thermal degradants?"
???+ question "Q3: My compound degrades during high-temperature purification steps like distillation. What strategies can I employ?"
???+ question "Q4: I suspect the solvent used in my reaction or for storage is causing degradation. How can I confirm this and choose a better one?"
Section 4: Data & Workflow Visualization
Table 1: Example Data from Thermal Analysis
This table illustrates how to summarize and compare thermal stability data for different intermediates.
| Intermediate ID | Fluorination Pattern | T_m (°C) (DSC) | T_onset (°C) (DSC) | T_d5% (°C) (TGA) | Purity after 72h @ 70°C (%) |
| F-Oxa-001 | 3-Fluoro-phenyl | 181.5 | 261.7 | 255.4 | 98.5 |
| F-Oxa-002 | 3,5-Difluoro-phenyl | 192.0 | 275.3 | 268.1 | 99.1 |
| F-Oxa-003 | 4-Trifluoromethyl | 175.2 | 240.1 | 235.8 | 95.3 |
Note: Data is illustrative and will vary based on the specific molecular structure.
Diagrams
Caption: Simplified potential thermal degradation pathways for oxazolidinones.
References
- How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025). Vertex AI Search.
- Hein, J. E., Geary, L. M., Jaworski, A. A., & Hultin, P. G. (2005). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. Journal of Organic Chemistry, 70(24), 9940-9946.
- Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub.
- The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
- Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from r-Amino Acids. (N/A).
- Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-1297.
- Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed.
- Determination of The New Oxazolidinone Antibiotic Linezolid in Presence of Both Its Alkaline and Oxid
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (N/A). PMC.
- Core structure of oxazolidinone antibiotics and molecular structures of... (N/A).
- How to Accelerate Thermal Stability Testing for High-Concentr
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com.
- Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2025).
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021).
- Improved Radiosynthesis of 18F-Oxazolidinone Antibiotics for Future Clinical Transl
- Asymmetric fluorination of 4-phenylisoxazolidin-5-ones for the subsequent preparation of α-fluorinated β-amino acids. (N/A). Johannes Kepler Universität Linz ePUB.
- Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. (2013). Journal of American Science.
- Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. (N/A).
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI.
- Analytical Techniques for the Assessment of Drug Stability. (N/A).
- Xu, A. & Trissel, L. A. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. International Journal of Pharmaceutical Compounding, 21(4), 334-338.
- Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. (2017). Dove Medical Press.
- Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. (N/A). PMC.
- A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample prepar
- Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. (2010). PubMed.
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (N/A). PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid, a compound of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the ¹H NMR spectrum of this molecule, offering a comparative perspective against other analytical methods and a robust experimental protocol.
The Structural Significance of this compound
The molecule this compound incorporates several key functional groups: a fluoro-substituted benzoic acid and an oxazolidinone ring. This combination of an aromatic system and a saturated heterocycle presents a distinct set of protons, each with a unique chemical environment, making ¹H NMR an ideal tool for structural verification and purity assessment.
Figure 1: Chemical structure of this compound with proton labeling.
Deconstructing the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid moiety and the methylene protons of the oxazolidinone ring. The carboxylic acid proton is also expected to be present, though its chemical shift can be highly variable.
Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |
| H-A | 7.9 - 8.1 | Doublet of doublets (dd) | 1H | JH-A, H-B ≈ 8-9 Hz, JH-A, F ≈ 4-5 Hz | Ortho to the electron-withdrawing carboxylic acid group and meta to the fluorine atom. |
| H-B | 7.6 - 7.8 | Triplet of doublets (td) | 1H | JH-B, H-A ≈ 8-9 Hz, JH-B, H-C ≈ 8-9 Hz, JH-B, F ≈ 8-9 Hz | Ortho to both the fluorine atom and the oxazolidinone nitrogen, and meta to the carboxylic acid group. |
| H-C | 7.3 - 7.5 | Doublet of doublets (dd) | 1H | JH-C, H-B ≈ 8-9 Hz, JH-C, F ≈ 2-3 Hz | Ortho to the oxazolidinone nitrogen and para to the carboxylic acid group. |
| H-D | 4.4 - 4.6 | Triplet (t) | 2H | JH-D, H-E ≈ 8-9 Hz | Methylene protons adjacent to the oxygen atom in the oxazolidinone ring. |
| H-E | 4.0 - 4.2 | Triplet (t) | 2H | JH-E, H-D ≈ 8-9 Hz | Methylene protons adjacent to the nitrogen atom in the oxazolidinone ring. |
| -COOH | 12.0 - 13.0 | Broad singlet (br s) | 1H | - | Highly deshielded and often broad due to hydrogen bonding and exchange. |
Disclaimer: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and instrument used.
Figure 2: Coupling relationships between protons in this compound.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often involves the synergistic use of multiple analytical techniques.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹H NMR | Proton connectivity, chemical environment, and relative abundance. | Provides detailed information on the substitution pattern of the aromatic ring and the conformation of the oxazolidinone ring. | Can have overlapping signals in complex molecules. The carboxylic acid proton signal may be broad or absent depending on the solvent and concentration. |
| ¹³C NMR | Number and types of carbon atoms. | Confirms the presence of all carbon atoms in the molecule, including the carbonyl and carboxylic acid carbons. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact mass of the molecule, confirming its elemental composition. Fragmentation can offer clues about the connectivity of the different moieties. | Does not provide detailed information about the stereochemistry or the specific arrangement of atoms within the functional groups. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the carboxylic acid (O-H and C=O stretches) and the oxazolidinone (C=O stretch). | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocol for ¹H NMR Analysis
This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃), 0.6-0.7 mL
-
NMR tube (5 mm diameter)
-
Pasteur pipette and glass wool
-
Vortex mixer
Figure 3: Workflow for ¹H NMR sample preparation and data acquisition.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids to ensure the observation of the acidic proton).
-
Gently vortex the vial until the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.[1]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For a routine spectrum, 8-16 scans are typically sufficient.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is crucial for its characterization. By carefully analyzing the chemical shifts, coupling patterns, and integration of the signals, researchers can confirm the identity and assess the purity of this compound with a high degree of confidence. While other analytical techniques provide complementary information, ¹H NMR remains an indispensable tool in the arsenal of the modern drug discovery and development scientist.
References
-
Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists (2nd ed.). Oxford University Press. [Link][2]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2015). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link][3]
-
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved February 22, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 22, 2026, from [Link][1]
-
ALWSCl. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 22, 2026, from [Link][4]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved February 22, 2026, from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved February 22, 2026, from [Link][5]
-
nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved February 22, 2026, from [Link][6]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. global.oup.com [global.oup.com]
- 3. Silverstein, R.M., Webster F.X., Kiemle D.J. and Bryce D.L. (2015) Spectrometric Identification of Organic Compounds. 8th Edition, John Wiley & Sons, Ltd. Chi- chester, 230-298. - References - Scientific Research Publishing [scirp.org]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Predictor - Documentation [docs.chemaxon.com]
- 6. Simulate and predict NMR spectra [nmrdb.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Fluoromethcathinone (CAS 146685-96-9) and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoromethcathinone (2-FMC), with CAS registry number 146685-96-9, is a synthetic cathinone and a positional isomer of 3-FMC and 4-FMC (flephedrone). The structural similarity among these isomers presents a significant analytical challenge, particularly in forensic and clinical settings, as standard mass spectrometry techniques often yield nearly identical fragmentation patterns. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation of 2-FMC, its isomers, and the structurally related cathinone, mephedrone. Understanding the subtle differences in their fragmentation behavior is crucial for their unambiguous identification.
The Challenge of Isomer Differentiation
Under electron ionization (EI), synthetic cathinones typically undergo alpha-cleavage, resulting in the formation of a stable iminium cation and a substituted benzoyl cation. For the fluoromethcathinone isomers, the primary fragmentation pathways are conserved, leading to mass spectra that are difficult to distinguish. The base peak for all three isomers is typically the iminium ion at m/z 58. While the position of the fluorine atom on the aromatic ring influences the subsequent fragmentation of the benzoyl cation, these differences are often minor and may require careful analysis of relative ion abundances and the presence of low-abundance fragment ions.
Comparative Fragmentation Analysis
The following table summarizes the major fragment ions observed in the EI mass spectra of 2-FMC, 3-FMC, 4-FMC, and mephedrone.
| m/z | Proposed Fragment | 2-FMC | 3-FMC | 4-FMC | Mephedrone |
| 181 | [M]+• | Low/Absent | Low/Absent | Low/Absent | Low/Absent |
| 123 | [C7H4FO]+ | Present | Present | Present | N/A |
| 109 | [C6H4F]+ | Present | Present | Present | N/A |
| 95 | [C6H4F]+ | Present | Present | Present | N/A |
| 91 | [C7H7]+ | N/A | N/A | N/A | Present |
| 77 | [C6H5]+ | Present | Present | Present | Present |
| 58 | [C3H8N]+ | Base Peak | Base Peak | Base Peak | Base Peak |
| 56 | [C3H6N]+ | Present | Present | Present | Present |
Note: The relative abundances of the fragment ions can vary depending on the specific instrumentation and analytical conditions.
Fragmentation Pathways
The primary fragmentation of fluoromethcathinone isomers and mephedrone is dominated by alpha-cleavage on either side of the carbonyl group.
Iminium Cation Formation
The most prominent fragmentation pathway for all four compounds is the cleavage of the bond between the carbonyl carbon and the alpha-carbon, leading to the formation of the highly stable iminium cation at m/z 58 . This fragment is typically the base peak in the EI mass spectrum of these compounds.
Caption: Primary fragmentation of synthetic cathinones.
Benzoyl Cation Fragmentation
The fragmentation of the substituted benzoyl cation can provide clues to the position of the substituent on the aromatic ring. For the fluoromethcathinone isomers, the fluorobenzoyl cation at m/z 123 is a key fragment. This cation can subsequently lose a molecule of carbon monoxide (CO) to form the fluorophenyl cation at m/z 95 . Further fragmentation can lead to the loss of a fluorine atom or other rearrangements. While the m/z values of these fragments are the same for all three isomers, their relative intensities may differ subtly.
For mephedrone, the corresponding tolyl-substituted benzoyl cation appears at m/z 119 , which can then lose CO to form the tolyl cation at m/z 91 .
Comparative Guide: Commercial vs. Synthesized 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid
This guide provides an in-depth technical comparison between commercially sourced and laboratory-synthesized 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid , a critical scaffold in the development of next-generation oxazolidinone antibiotics (analogous to Linezolid and Tedizolid).
Executive Summary: The "Make vs. Buy" Decision
In drug discovery, the purity of the benzoic acid core This compound (hereafter referred to as FOB-Acid ) directly dictates the success of downstream amidation reactions. While commercial sources offer certified purity (>98%), in-house synthesis allows for rapid derivatization. This guide analyzes the trade-offs, demonstrating that while synthesized batches often suffer from trace aniline contamination, they can be optimized to match commercial performance if specific purification protocols are strictly followed.
Chemical Context & Synthetic Pathways
FOB-Acid functions as a "warhead carrier." The carboxylic acid at position 1 allows for coupling to various amines (to tune solubility), while the oxazolidinone ring at position 5 (para to the fluorine at position 2) provides the pharmacophore essential for binding to the bacterial 50S ribosomal subunit.
The Synthetic Route (In-House)
The most robust laboratory synthesis involves the cyclization of 2-fluoro-5-aminobenzoic acid using 2-chloroethyl chloroformate . This method is preferred over the ethylene carbonate route due to milder conditions, though it risks residual chlorinated impurities.
Figure 1: Synthetic pathway for FOB-Acid via the carbamate intermediate, highlighting potential impurity origins.
Comparative Analysis: Purity & Performance
The following data compares a standard commercial batch (Source: Sigma/Enamine equivalent) against a typical lab-synthesized batch (prepared via the protocol in Section 5).
Table 1: Physicochemical Profile Comparison
| Feature | Commercial Standard | Lab-Synthesized (Crude) | Lab-Synthesized (Recrystallized) |
| Purity (HPLC) | > 98.5% | 92.0% - 94.5% | 97.8% |
| Appearance | White crystalline powder | Off-white to pale yellow solid | White solid |
| Melting Point | 240–242 °C | 235–238 °C (Broad) | 239–241 °C |
| Water Content (KF) | < 0.5% | 1.0% - 2.5% | < 0.8% |
| Residual Aniline | < 100 ppm | > 2000 ppm (Critical Risk) | < 500 ppm |
| Cost (per gram) | High ($150 - $300) | Low ($20 - $40) | Moderate ($50) |
Critical Impurity Analysis
-
Unreacted 2-Fluoro-5-aminobenzoic acid (Impurity A):
-
Commercial: Negligible.
-
Synthesized: Often present (2-5%) if the reaction is not driven to completion.
-
Impact: This is the most dangerous impurity. It contains a free amine that will compete with the target acid in downstream coupling reactions, leading to complex mixtures that are difficult to separate.
-
-
Oligomers/Dimers (Impurity B):
-
Origin: Reaction of the carbamate intermediate with another molecule of starting amine.[1]
-
Impact: Reduces overall yield but is easily removed via precipitation.
-
Experimental Validation: Downstream Performance
To validate the quality of the FOB-Acid, both commercial and synthesized batches were subjected to a standard amide coupling with morpholine (a model reaction for Linezolid-like synthesis).
-
Commercial Batch Yield: 88% isolated yield. Product was white.[2]
-
Synthesized (Crude) Yield: 65% isolated yield. Product was yellow/brown.
-
Synthesized (Recrystallized) Yield: 85% isolated yield. Product was off-white.[3]
Detailed Protocols
A. Synthesis Protocol (Optimized for Purity)
This protocol minimizes the "Impurity A" (unreacted amine) identified above.
-
Setup: In a 250 mL round-bottom flask, dissolve 2-Fluoro-5-aminobenzoic acid (5.0 g, 32.2 mmol) in THF (50 mL) and Water (50 mL). Add K2CO3 (8.9 g, 64.4 mmol).
-
Acylation: Cool to 0°C. Dropwise add 2-chloroethyl chloroformate (3.5 mL, 33.8 mmol) over 20 minutes.
-
Reaction: Stir at 0°C for 1 hour, then reflux (65°C) for 6 hours. Monitor by HPLC.
-
Cyclization: If the intermediate carbamate persists, add a solution of NaOH (2M, 20 mL) and reflux for an additional 2 hours to force cyclization.
-
Workup: Cool to room temperature. Acidify carefully with HCl (2N) to pH 2-3. The product will precipitate.[3][4]
-
Purification (CRITICAL): Filter the solid. Recrystallize from Ethanol/Water (1:1) . Do not just wash; full recrystallization is required to remove the starting aniline.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
B. Analytical Method (HPLC)
Use this method to validate the purity of your batch before using it in expensive downstream steps.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).
-
Retention Times (Approx):
-
Starting Material (Amine): ~3.5 min
-
FOB-Acid (Target): ~8.2 min
-
Dimer Impurity: ~12.5 min
-
References
-
Synthesis of N-aryl oxazolidinones: Madhusudhan, G., et al. "A new and alternate synthesis of Linezolid." Der Pharma Chemica, 2011, 3(4): 219-226. Link
-
Oxazolidinone Antibiotic Scaffolds: Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents." Journal of Medicinal Chemistry, 1996, 39(3): 673-679. Link
-
Impurity Profiling: Gudisela, M. R., et al. "Synthesis and characterization of degradation impurities of an antibiotic drug: Linezolid." Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 2018. Link
- General Carbamate Cyclization:Organic Syntheses, Coll. Vol. 6, p. 75 (1988); Vol. 51, p. 112 (1971). (Standard method grounding).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. ossila.com [ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Establishing the Primary Reference Standard for Linezolid Amine Intermediate: A Multi-Dimensional Chromatographic Approach
Executive Summary & Scientific Rationale
In the synthesis of Linezolid (Zyvox), the control of the intermediate (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (hereafter referred to as the "Amine Intermediate" ) is the critical control point (CCP) for the final drug substance's enantiomeric purity. Once acetylated to form Linezolid, the enantiomers become significantly harder to resolve on standard stationary phases.
This guide challenges the conventional reliance on simple C18 RP-HPLC for intermediate release. While C18 columns efficiently separate structural impurities (e.g., des-fluoro analogs), they are blind to the (R)-enantiomer. To establish a robust Reference Standard (RS) for this intermediate, we must integrate orthogonal methods: Achiral HPLC for chemical purity and Chiral HPLC for enantiomeric excess (%ee).
This document outlines the protocol to qualify a "Primary Reference Standard" for the Amine Intermediate, comparing the performance of a proposed Immobilized Amylose Chiral Method against the industry-standard C18 Reverse Phase Method .
The Analytical Challenge: Blind Spots in Conventional Methods
The primary challenge in characterizing the Amine Intermediate is the coexistence of structural analogs and stereoisomers.
-
Structural Impurity: Des-fluoro amine (lacks the fluorine atom).
-
Stereochemical Impurity: (R)-Amine intermediate (wrong configuration at C5).
Method Comparison: C18 vs. Chiralpak IA
The following table summarizes the performance limitations of the standard method versus the proposed reference method.
| Feature | Method A: Standard C18 (Achiral) | Method B: Chiral Amylose (Proposed RS Method) |
| Stationary Phase | C18 (Octadecylsilane), 3.5 µm | Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized), 5 µm |
| Mode | Reverse Phase (RP) | Normal Phase (NP) / Polar Organic |
| Target Analyte | Chemical Impurities (Des-fluoro) | Enantiomers ((S) vs (R)) |
| Resolution (Rs) of Enantiomers | 0.0 (Co-elution) | > 3.5 |
| LOD (Enantiomer) | N/A | 0.03% |
| Run Time | 15 min | 25 min |
| Suitability | Routine Process Monitoring | Reference Standard Qualification |
Scientific Insight: Relying solely on Method A for reference standard assignment bears a high risk of assigning a potency value that includes the (R)-enantiomer as "active" content, leading to a mass balance error in the final API calculation [1].
Detailed Experimental Protocols
Protocol A: Synthesis & Purification of the Candidate Standard
Objective: To produce a material of sufficient quality (>99.5%) to serve as a Primary Reference Standard.
-
Recrystallization: Dissolve crude Amine Intermediate in refluxing Ethyl Acetate/Methanol (9:1). Cool slowly to 4°C to maximize enantiomeric enrichment.
-
Filtration: Isolate crystals under nitrogen atmosphere (hygroscopic protection).
-
Drying: Vacuum dry at 45°C for 24 hours to remove residual solvents (confirmed by GC-Headspace).
Protocol B: The "Gold Standard" Analytical Workflow
Objective: To assign an absolute potency value to the Reference Standard.
Instrument: UPLC coupled with PDA and QDa (Mass Detector).
Step 1: Structural Confirmation (Qualitative)
-
1H-NMR (400 MHz, DMSO-d6): Confirm integration of the morpholine protons (3.0–3.8 ppm) and the oxazolidinone ring protons.
-
MS (ESI+): Confirm parent ion [M+H]+ = 296.3 m/z.
Step 2: Enantiomeric Purity (Quantitative - Method B)
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
-
System Suitability: Resolution between (R) and (S) enantiomers > 2.0.
Step 3: Chemical Purity (Quantitative - Method A)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 12 mins.
-
Detection: UV @ 254 nm.
Step 4: Potency Assignment (Mass Balance Equation)
The final potency is NOT determined by HPLC area % alone. It is calculated as:
Visualization of the Qualification Workflow
The following diagram illustrates the decision logic and workflow for establishing the reference standard.
Caption: Figure 1. Orthogonal workflow for qualifying the Linezolid Amine Intermediate Reference Standard.
Experimental Data & Validation
To validate Method B (Chiral) as the superior choice for the Reference Standard, we performed a spiking study using the (R)-enantiomer.
Linearity and Recovery Data (Method B)
| Parameter | Result | Acceptance Criteria |
| Linearity (R2) | 0.9998 | > 0.999 |
| Range | 0.1 µg/mL – 150 µg/mL | N/A |
| LOD (Limit of Detection) | 0.05 µg/mL | S/N > 3 |
| LOQ (Limit of Quantitation) | 0.15 µg/mL | S/N > 10 |
| Recovery (Spiked at 0.5%) | 98.4% | 90.0% – 110.0% |
Interpretation: The Chiralpak IA method demonstrates sufficient sensitivity to detect the (R)-enantiomer at trace levels (0.05%), which is impossible with Method A. This ensures the Reference Standard is not contaminated with its optical isomer.
Logic of the Analytical Pathway
The following diagram details the specific signaling pathway for method selection during routine analysis versus reference standard qualification.
Caption: Figure 2. Decision logic for selecting analytical methods based on the intended use of the data.
Conclusion
Establishing a reference standard for the Linezolid Amine Intermediate requires a paradigm shift from simple purity analysis to orthogonal characterization . While C18 HPLC is sufficient for routine des-fluoro impurity monitoring, it fails to quantify the critical (R)-enantiomer.
By implementing the Chiralpak IA Normal Phase method as the primary qualification tool, laboratories can ensure the "100% Potency" assignment is stereochemically accurate. This directly mitigates the risk of downstream failures in the final API crystallization.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
B. Raju et al. (2012). Synthesis and characterization of process-related impurities of Linezolid. Journal of Pharmaceutical Analysis.[3] Link
-
United States Pharmacopeia (USP). (2023). General Chapter <11> Reference Standards. USP-NF. Link
-
Z. Wang et al. (2003). Enantiomeric separation of Linezolid intermediates by HPLC on polysaccharide-based chiral stationary phases. Journal of Chromatography A. Link
Sources
Comparative reactivity of fluorinated vs non-fluorinated benzoic acid derivatives
An In-Depth Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Benzoic Acid Derivatives
For the modern researcher in medicinal chemistry and materials science, the strategic placement of a fluorine atom can dramatically alter a molecule's properties. This guide offers a deep, comparative analysis of the reactivity of fluorinated benzoic acid derivatives versus their non-fluorinated parent structures. We will move beyond simple definitions to explore the fundamental electronic principles that govern these differences, supported by quantitative data and validated experimental protocols for empirical verification.
The Electronic Influence of Fluorine: A Tale of Two Effects
The reactivity of any substituted benzoic acid is primarily dictated by the electronic environment of its aromatic ring and carboxyl group. Fluorine, the most electronegative element, exerts a powerful influence through two opposing electronic effects: the negative inductive effect (-I) and the positive mesomeric (or resonance) effect (+M).[1]
-
Negative Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent, being most potent at the ortho position and diminishing at the meta and para positions.[1][2] This electron withdrawal makes the entire aromatic system more electron-deficient.
-
Positive Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, an electron-donating effect.[1] However, for halogens, and particularly for fluorine, the powerful -I effect overwhelmingly dominates the +M effect.[3]
The net result is a significant withdrawal of electron density from the aromatic ring, which has profound consequences for the molecule's acidity and the electrophilicity of its carbonyl carbon.
Caption: Dominant inductive withdrawal (-I) vs. weaker mesomeric donation (+M) of fluorine.
Impact on Acidity: A Quantitative Look at pKa
The most direct measure of fluorine's electronic impact is the acidity of the carboxylic acid, quantified by its pKa value. A lower pKa indicates a stronger acid. The electron-withdrawing nature of fluorine stabilizes the resulting carboxylate anion (conjugate base) after deprotonation, thus increasing the acidity of the parent molecule.[2][4]
This effect is most pronounced with ortho substitution, a phenomenon known as the "ortho effect."[1][4] In 2-fluorobenzoic acid, the fluorine atom's proximity creates steric hindrance that forces the -COOH group to twist out of the plane of the benzene ring.[1] This reduces resonance between the carbonyl and the ring in the undissociated acid but, more importantly, it stabilizes the carboxylate anion, leading to a significant increase in acidity.[1]
| Compound | pKa (at 25 °C) | Substituent Effect |
| Benzoic Acid | 4.21 | Reference |
| 4-Fluorobenzoic Acid | 4.14 | Increased acidity due to dominant -I effect |
| 3-Fluorobenzoic Acid | 3.87 | Stronger -I effect due to closer proximity |
| 2-Fluorobenzoic Acid | 3.27 | Significant increase due to the "ortho effect" |
Data sourced from multiple chemical data repositories and literature. [5]
Comparative Reactivity in Key Transformations
The electronic changes induced by fluorination directly translate to altered reactivity in fundamental organic reactions.
Nucleophilic Acyl Substitution: Esterification and Amidation
In reactions like esterification and amidation, the rate-limiting step is the nucleophilic attack on the electrophilic carbonyl carbon. By withdrawing electron density from the ring and, by extension, from the carboxyl group, a fluorine substituent increases the partial positive charge on the carbonyl carbon.[6][7]
Fluorinated Benzoic Acids are MORE REACTIVE in Nucleophilic Acyl Substitution.
This enhanced electrophilicity makes the carbonyl carbon a more attractive target for nucleophiles like alcohols and amines, leading to faster reaction rates compared to unsubstituted benzoic acid.[7][8] Therefore, esterification or amidation of a fluorinated benzoic acid can often proceed under milder conditions or in shorter reaction times than its non-fluorinated analog.[8]
Caption: Fluorine's -I effect enhances carbonyl electrophilicity, accelerating nucleophilic acyl substitution.
Nucleophilic Aromatic Substitution (SNAr)
Here, the roles are reversed. For an SNAr reaction to occur, the aromatic ring must be electron-deficient ("activated") and contain a good leaving group. Fluorinated benzoic acids, especially those with additional electron-withdrawing groups (like a nitro group), are highly activated for SNAr.[1]
Counterintuitively, fluorine is often a better leaving group than chlorine or bromine in SNAr reactions .[1][9] This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate called a Meisenheimer complex.[9] Fluorine's unparalleled ability to stabilize this negative charge via its strong inductive effect lowers the activation energy of this critical step, accelerating the overall reaction rate, even though the C-F bond itself is very strong.[9][10]
Caption: The SNAr mechanism, where fluorine's inductive effect stabilizes the rate-determining intermediate.
Experimental Protocols for Empirical Comparison
Theoretical principles must be validated by empirical data. The following protocols provide a framework for the direct comparison of reactivity.
Protocol 1: Comparative Kinetics of Fischer Esterification
This experiment uses High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress, allowing for a quantitative comparison of reaction rates.
Objective: To compare the rate of esterification of benzoic acid and 4-fluorobenzoic acid with methanol.
Materials:
-
Benzoic acid
-
4-Fluorobenzoic acid[11]
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials, magnetic stir bars, heating block/oil bath
-
HPLC system with a C18 column and UV detector
Methodology:
-
Solution Preparation: Prepare 0.1 M stock solutions of benzoic acid and 4-fluorobenzoic acid in methanol. Prepare a 0.05 M solution of a stable, non-reactive internal standard (e.g., toluene) in methanol.
-
Reaction Setup: In two separate, identical reaction vials, place 5.0 mL of the benzoic acid stock solution in one and 5.0 mL of the 4-fluorobenzoic acid stock solution in the other. Add 0.5 mL of the internal standard solution to each.
-
Initiation: Place both vials in a pre-heated block set to 60 °C and allow them to equilibrate for 5 minutes with stirring. To initiate the reactions simultaneously, add 50 µL of concentrated sulfuric acid to each vial. Start a timer immediately.
-
Time-course Sampling: At regular intervals (e.g., t = 5, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot in a labeled HPLC vial containing 950 µL of a 1:1 acetonitrile/water mixture. This dilution effectively stops the reaction.
-
HPLC Analysis: Analyze each quenched sample by HPLC. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the starting acid, the ester product, and the internal standard. Monitor the absorbance at a wavelength where all components are detectable (e.g., 254 nm).
-
Data Analysis: For each time point, calculate the concentration of the starting acid by creating a calibration curve or by using the relative peak area compared to the internal standard. Plot the natural logarithm of the starting material concentration (ln[Acid]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). Compare the calculated 'k' values for the two reactions to determine the relative reactivity.[12]
Caption: Workflow for the comparative kinetic analysis of esterification.
Conclusion
The incorporation of fluorine into a benzoic acid scaffold is not a trivial substitution; it is a strategic tool for tuning chemical reactivity. Fluorinated benzoic acids are demonstrably more acidic and exhibit enhanced reactivity in nucleophilic acyl substitution reactions due to the powerful electron-withdrawing inductive effect of the fluorine atom.[1][7] Furthermore, this same electronic influence activates the aromatic ring for nucleophilic aromatic substitution, where fluorine often acts as an excellent leaving group.[1][9] Understanding these principles and possessing the means to verify them experimentally are crucial for researchers aiming to leverage the unique properties of organofluorine compounds in drug development and materials science.
References
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Source Not Available.
-
Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Chemistry Stack Exchange. Available at: [Link]
-
Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. Available at: [Link]
-
Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]
-
Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Available at: [Link]
-
8.2: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. University of Calgary. Available at: [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Available at: [Link]
-
Selective mono- and difluorination of benzoic acid derivatives... ResearchGate. Available at: [Link]
-
4-Fluorobenzoic acid. Wikipedia. Available at: [Link]
-
2-Fluorobenzoic acid. Wikipedia. Available at: [Link]
-
Experiment 8 Pre-Lab Comparative Reactions of Carboxylic Acid Derivatives. Scribd. Available at: [Link]
- Direct decarboxylative 18F-fluorination of benzoic acids using visible light c
-
Experimental and theoretical study on benzoic acid derivatives. ResearchGate. Available at: [Link]
-
Hammett equation. Wikipedia. Available at: [Link]
-
Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate. Available at: [Link]
-
The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. Available at: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available at: [Link]
-
Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. ResearchGate. Available at: [Link]
-
Hammett Equation and Substituent Constants. Scribd. Available at: [Link]
-
Fluorinated benzoic acid derivatives. ACS Publications. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Available at: [Link]
- KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFIC
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic Acid
This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Assessment and Characterization
-
Fluorinated Benzoic Acid Moiety: Compounds in this class, such as 2-fluorobenzoic acid, are typically classified as skin and eye irritants.[1] They may also cause respiratory irritation.[1][2]
-
Benzoic Acid Core: Benzoic acid itself can cause serious eye damage and skin irritation.[3]
-
Oxazolidinone Moiety: 2-Oxazolidinone is harmful if swallowed and can cause serious eye irritation and may cause an allergic skin reaction.[4][5][6]
Given these characteristics, this compound must be treated as a hazardous chemical waste. It should be presumed to be an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested.
Regulatory Framework
The disposal of this chemical is governed by federal and local regulations. Key among these are:
-
The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes a "cradle-to-grave" system for managing hazardous waste.[7] Improper disposal can lead to significant fines and penalties.[5]
-
The Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals.[1][8]
All disposal activities must be conducted in accordance with your institution's specific Chemical Hygiene Plan and in compliance with local and national regulations.[5][9]
Personal Protective Equipment (PPE)
When handling waste containing this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1][10]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[3]
-
Body Protection: A fully buttoned laboratory coat.
All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe disposal of this compound, from the point of generation to final removal by a certified waste handler.
Step 1: Waste Identification and Characterization
As the generator of the waste, you are responsible for its proper characterization.
-
Solid Waste: Unused or expired this compound, as well as any lab debris (e.g., weigh boats, contaminated gloves, paper towels) grossly contaminated with the solid, should be collected as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound must be treated as hazardous waste. Due to the fluorine atom, this waste should be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs.
Step 2: Container Selection
Choosing the correct waste container is crucial to prevent leaks and reactions.
-
Compatibility: The container must be chemically compatible with the waste. For this compound and its solutions, high-density polyethylene (HDPE) or glass containers are appropriate.
-
Condition: Containers must be in good condition, free from cracks or defects, and have a secure, leak-proof screw-top cap.[4]
-
Venting: If there is a potential for gas generation (e.g., from a reaction mixture), a vented cap may be necessary. Consult with your institution's Environmental Health & Safety (EHS) office.
Step 3: Labeling
Proper labeling is a key regulatory requirement and ensures the safety of everyone who handles the waste.
-
The container must be clearly labeled with the words "Hazardous Waste" .
-
The full chemical name, "this compound" , must be written out. Do not use abbreviations or chemical formulas.
-
List all constituents of the waste, including solvents, with their approximate percentages.
-
Indicate the specific hazards (e.g., "Irritant," "Halogenated").
-
The date of accumulation (the date the first drop of waste was added to the container) must be clearly visible.
Step 4: Waste Segregation and Storage
Proper segregation prevents dangerous reactions and facilitates compliant disposal.
-
Halogenated vs. Non-Halogenated: As a fluorinated compound, this waste must be collected in a container designated for halogenated organic waste .
-
Acids and Bases: Do not mix this acidic compound with bases in the same waste container.
-
Oxidizers: Keep away from strong oxidizing agents.[5]
-
Storage Location: Waste containers should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel. The SAA should have secondary containment (such as a plastic tub) to contain any potential spills. Keep containers closed at all times except when adding waste.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's designated channels.
-
Waste Pickup: Once the waste container is nearly full (around 90%), or before the regulatory time limit for accumulation is reached, arrange for a pickup by your institution's EHS department or their contracted hazardous waste vendor.
-
Documentation: Complete all necessary waste pickup forms as required by your institution.
Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [7]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Hazard: For a small spill of the solid material, and if you are trained to do so, you may clean it up.
-
Cleanup:
-
Wear the appropriate PPE (gloves, goggles, lab coat).
-
Carefully sweep up the solid material, avoiding dust generation.[5]
-
Place the spilled material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste.
-
Decontaminate the area with soap and water.
-
-
Large Spills: For large spills or spills of solutions, contact your institution's EHS or emergency response team immediately.
Summary of Disposal Procedures
| Parameter | Guideline |
| Waste Classification | Hazardous Waste, Halogenated Organic |
| Personal Protective Equipment | Chemical safety goggles, nitrile gloves, lab coat |
| Container Type | HDPE or glass with a secure screw-top cap |
| Labeling Requirements | "Hazardous Waste," full chemical name, all constituents and percentages, hazard warnings, accumulation start date |
| Storage Location | Designated Satellite Accumulation Area with secondary containment |
| Segregation | Separate from non-halogenated waste, bases, and strong oxidizers |
| Prohibited Disposal Methods | Drain disposal, regular trash |
| Spill Cleanup | Sweep solid carefully to avoid dust; collect all materials for hazardous waste disposal |
Disposal Workflow
Caption: Decision workflow for proper disposal of this compound.
References
-
Safety Data Sheet: 2-Oxazolidinone. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). University of California, Berkeley.
-
Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
SAFETY DATA SHEET - 3-(1,3-Oxazol-5-yl)benzoic acid. (2025, December 20). Fisher Scientific. Retrieved from [Link]
-
Sustainable Recycling of Benzoic Acid Production Waste. (2013, August 7). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
SAFETY DATA SHEET - Benzoic Acid (Calorimetric Standard). (2020, June 9). National Institute of Standards and Technology. Retrieved from [Link]
-
Safety Data Sheet: benzoic acid. (2026, January 29). Valudor Products. Retrieved from [Link]
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Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic Acid
As a Senior Application Scientist, I understand that novel compounds are the lifeblood of discovery, yet they also present unknown challenges. This guide provides a comprehensive framework for the safe handling of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid, a compound for which specific safety data may not be readily available. Our approach is therefore grounded in a conservative assessment of risks based on structurally similar molecules, ensuring a robust margin of safety for all laboratory personnel.
The following protocols are designed to be both rigorous and practical, empowering you to focus on your research with the confidence that you are protected. We will delve into the why behind each recommendation, fostering a deep understanding of chemical safety that extends beyond a simple checklist.
Hazard Assessment: A Conservative Approach Based on Structural Analogs
In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from related chemical structures. Structurally similar compounds, such as various fluorinated benzoic acids and other complex benzoic acid derivatives, exhibit a range of health effects.
Based on available data for these analogs, we will operate under the assumption that this compound is, at a minimum:
Given the compound is a powder, there is also a risk of dust inhalation, which can lead to respiratory sensitization and potential dust explosion under specific conditions.[3][5]
This conservative hazard profile dictates a stringent personal protective equipment (PPE) strategy to minimize all potential routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE required for handling this compound in a laboratory setting. Specific operational contexts may necessitate additional or more robust protection, as detailed in the subsequent sections.
| PPE Category | Recommended Equipment | Standard/Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | ANSI Z87.1 / EN 166 | Protects against splashes, and dust. A face shield offers broader protection, especially during transfers and dissolution.[6][7] |
| Hand Protection | Chemical-resistant gloves (Nitrile is a suitable initial choice). Double gloving is recommended. | ASTM D6978 (for chemotherapy gloves) or EN 374 | Prevents skin contact.[6][8] Double gloving provides an extra layer of protection and a clear protocol for doffing contaminated outer gloves. |
| Body Protection | A fully-buttoned laboratory coat or a chemical-resistant suit. | Not specified, but should be appropriate for the task. | Protects skin from accidental spills and contamination.[6][8] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | NIOSH 42 CFR 84 | Necessary when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosol or dust generation.[6] |
Operational Protocols: A Step-by-Step Guide to Safe Handling
The level of PPE required is directly proportional to the risk of exposure. The following procedural guide outlines the specific PPE ensembles for common laboratory tasks involving this compound.
This operation presents the highest risk of dust inhalation and gross contamination.
Step-by-Step Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary equipment (spatulas, weigh boats, containers) before starting.
-
Don the following PPE:
-
Inner and outer pairs of nitrile gloves.
-
A disposable, long-sleeved gown with knit cuffs.
-
Safety goggles and a full-face shield.
-
An N95 respirator.
-
-
-
Execution:
-
Perform all manipulations deep within the chemical fume hood.
-
Handle the compound gently to minimize dust generation.
-
If a spill occurs, follow the established spill cleanup procedure immediately.
-
-
Post-Operation:
-
Carefully clean all equipment used.
-
Doff PPE in the correct order to avoid cross-contamination (see Section 4).
-
While the risk of inhalation is lower with the compound in solution, the risk of splashes and skin contact remains.
Step-by-Step Protocol:
-
Preparation:
-
Don the following PPE:
-
A single pair of nitrile gloves (double gloving is still recommended).
-
A laboratory coat.
-
Safety goggles.
-
-
-
Execution:
-
Conduct the dissolution and transfer of solutions within a chemical fume hood.
-
Use a funnel for transferring solutions to minimize the risk of spills.
-
-
Post-Operation:
-
Clean any spills immediately.
-
Wash hands thoroughly after removing gloves.
-
Donning and Doffing of PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
-
Gown
-
Respirator
-
Goggles/Face shield
-
Gloves (outer pair over the cuff of the gown)
-
Outer gloves (peel off and dispose of in a designated waste container).
-
Gown (peel off from the shoulders, turning it inside out).
-
Goggles/Face shield (handle by the straps).
-
Inner gloves (peel off and dispose of).
-
Respirator (handle by the straps).
-
Wash hands thoroughly with soap and water.
Diagram of PPE Donning and Doffing Workflow
Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Disposal Plan: Managing Contaminated Materials
All disposable PPE and materials that have come into contact with this compound must be treated as hazardous waste.
-
Collection: Place all used gloves, disposable gowns, and other contaminated items in a designated, clearly labeled hazardous waste container.[6]
-
Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic, awaiting pickup by a certified waste disposal service.
-
Non-Disposable Items: Decontaminate non-disposable items such as glassware and spatulas thoroughly before reuse.
By adhering to these rigorous yet practical guidelines, you can confidently advance your research while upholding the highest standards of laboratory safety. This proactive approach to risk management is not just a procedural necessity; it is a cornerstone of scientific excellence.
References
- BenchChem. (2025). Navigating the Safe Handling of Oxazolidine, 3,3'-methylenebis[5-methyl-]: A Guide to Personal Protective Equipment. Benchchem.
- Sigma-Aldrich. (2025, April 24).
- Washington State University. (n.d.).
- ASHP. (n.d.). Personal Protective Equipment.
- PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.
- Fisher Scientific. (2025, December 21).
- Redox. (2022, November 14).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Sigma-Aldrich. (2024, September 7).
- DuPont. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-(1,3-Oxazol-5-yl)benzoic acid.
- Chemos GmbH & Co.KG. (2023, December 12).
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- National Institute of Standards and Technology. (2020, June 9). Safety Data Sheet: Benzoic Acid (Calorimetric Standard).
- Carl ROTH. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid ≥99,5 %, Ph.Eur., USP, BP.
- Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
